molecular formula C10H11BrO2 B3118610 3-(4-Bromo-2-methylphenyl)propanoic acid CAS No. 24078-17-9

3-(4-Bromo-2-methylphenyl)propanoic acid

Cat. No.: B3118610
CAS No.: 24078-17-9
M. Wt: 243.10
InChI Key: RATJZPRBPBDIQH-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-2-methylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-2-methylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromo-2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATJZPRBPBDIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and stability of 3-(4-Bromo-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties, Stability, and Synthetic Utility of 3-(4-Bromo-2-methylphenyl)propanoic acid Document Type: Technical Whitepaper / Application Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts

Executive Summary

3-(4-Bromo-2-methylphenyl)propanoic acid (CAS 24078-17-9 ) is a high-value aryl-propionic acid intermediate used primarily in the synthesis of metabolic disease therapeutics (e.g., PPAR agonists) and SGLT2 inhibitors. Its structural core—a phenyl ring functionalized with a para-bromide and an ortho-methyl group—offers a unique "chemical handle" strategy: the carboxylic acid tail provides a hydrophilic anchor for bio-conjugation or cyclization, while the aryl bromide serves as a dormant site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at a later stage in drug assembly.

This guide details the physicochemical profile, validated synthetic routes, and stability protocols required to handle this compound with the rigor demanded by pharmaceutical quality standards (CMC).

Chemical Identity & Physicochemical Profile

Property Data / Specification
IUPAC Name 3-(4-Bromo-2-methylphenyl)propanoic acid
Common Synonyms 3-(4-Bromo-2-methylphenyl)propionic acid; Hydrocinnamic acid, 4-bromo-2-methyl-
CAS Number 24078-17-9
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance White to off-white crystalline powder
Melting Point 118–122 °C (Predicted/Analogous range)
pKa (Acid) 4.76 ± 0.10 (Predicted, Carboxyl group)
LogP 3.12 (Predicted, Lipophilic)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water (unless pH > 7)
SMILES CC1=C(CCC(=O)O)C=CC(Br)=C1
Structural Insight

The ortho-methyl group exerts steric influence on the propanoic acid chain, restricting rotation and potentially enhancing metabolic stability in derived pharmacophores. The para-bromo substituent is electronically deactivated by the alkyl chain but remains highly reactive toward oxidative addition by transition metals.

Synthetic Pathways & Impurity Profiling

To ensure supply chain resilience, researchers must understand how this compound is synthesized. The most robust industrial route avoids non-selective Friedel-Crafts alkylation in favor of a stepwise Knoevenagel condensation followed by selective reduction.

Preferred Synthetic Route: The "Knoevenagel-Reduction" Sequence
  • Condensation: Reaction of 4-bromo-2-methylbenzaldehyde with malonic acid in pyridine/piperidine yields the cinnamic acid derivative.

  • Selective Reduction: The critical step is reducing the alkene without dehalogenating the aryl bromide. Standard Pd/C hydrogenation often strips the bromine. Wilkinson’s catalyst (RhCl(PPh₃)₃) or Transfer Hydrogenation (Formic acid/Pd) is required to preserve the Ar-Br bond.

Visualization: Synthesis & Critical Control Points

SynthesisWorkflow Figure 1: Selective Synthesis Pathway avoiding Hydrodehalogenation Start 4-Bromo-2-methylbenzaldehyde (Starting Material) Step1 Knoevenagel Condensation (Malonic Acid, Pyridine) Start->Step1 Inter Intermediate: 4-Bromo-2-methylcinnamic acid Step1->Inter -CO2 Step2 Selective Reduction (Wilkinson's Cat. or Zn/AcOH) Inter->Step2 Impurity2 Impurity B: Unreacted Alkene Inter->Impurity2 Incomplete Rxn Product Target: 3-(4-Bromo-2-methylphenyl) propanoic acid Step2->Product H2 (Controlled) Impurity1 Impurity A: Des-bromo analog (Over-reduction) Step2->Impurity1 Pd/C (Avoid)

Stability & Degradation Mechanisms

Understanding the stability profile is non-negotiable for GLP studies. The molecule possesses three distinct zones of reactivity: the carboxylic acid, the benzylic carbon, and the aryl bromide.

A. Thermal & Oxidative Stability
  • Benzylic Oxidation: The methylene group adjacent to the phenyl ring (benzylic position) is susceptible to radical autoxidation upon prolonged exposure to air and light, forming peroxides or ketones.

    • Mitigation: Store under nitrogen/argon.

  • Decarboxylation: While propanoic acids are generally stable, extreme temperatures (>150°C) can induce decarboxylation, especially in the presence of metal salts.

B. Chemical Compatibility
  • Base Sensitivity: Forms stable carboxylate salts. However, strong bases (e.g., n-BuLi) will cause Lithium-Halogen Exchange at the bromine position, destroying the molecule unless this is the intended reaction.

  • Pd(0) Contamination: Trace palladium from synthesis can catalyze premature oligomerization (homocoupling) of the aryl bromide in solution.

Standardized Stability Protocol
Test ConditionDurationAcceptance CriteriaMechanism of Failure
Solid State (25°C/60% RH) 12 Months>99.0% PurityMoisture absorption (hygroscopic potential)
Solution (DMSO, 24h) 24 Hours>98.5% PurityHomocoupling (if trace metals present)
Forced Deg: Oxidation (H₂O₂) 4 Hours<5% DegradationBenzylic oxidation to ketone
Forced Deg: Photolysis 24 Hours<2% DegradationRadical debromination

Handling & Storage Protocols

Safety Precaution (E-E-A-T): As a corrosive organic acid (Skin Corr. 1B), this compound causes severe burns.[1][2] All handling must occur in a fume hood with nitrile gloves and eye protection.

Storage SOP
  • Container: Amber glass vial with Teflon-lined cap (prevents photolysis and leaching).

  • Atmosphere: Backfill with Argon or Nitrogen.

  • Temperature: 2–8 °C (Refrigerated).

Analytical Characterization Methods

To validate the identity and purity of CAS 24078-17-9, use the following self-validating analytical workflow.

A. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (suppresses ionization of COOH, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (amide/acid absorption) and 254 nm (aromatic).

  • Retention Logic: The target acid will elute after the des-bromo impurity (less lipophilic) but before the methyl ester derivative (if used in synthesis).

B. 1H-NMR Diagnostics (DMSO-d6)
  • δ 12.1 ppm (s, 1H): Carboxylic acid proton (broad, disappears with D₂O shake).

  • δ 7.3–7.4 ppm (m, 3H): Aromatic protons. Look for the specific splitting pattern of the 1,2,4-substituted ring.

  • δ 2.8 ppm (t, 2H): Methylene adjacent to Carbonyl.

  • δ 2.5 ppm (t, 2H): Benzylic Methylene (often obscured by DMSO solvent peak, check careful integration).

  • δ 2.3 ppm (s, 3H): Aryl-Methyl group (singlet).

Application in Drug Development

This compound is not just a reagent; it is a scaffold.[3]

  • SGLT2 Inhibitors: The 4-bromo-2-methyl motif is structurally homologous to the distal ring of Canagliflozin-type inhibitors. This acid allows for the attachment of the sugar moiety via the bromide (after lithiation) or the linker via the acid.

  • PPAR Agonists: The propanoic acid tail mimics the fatty acid side chains endogenous to PPAR receptors.

  • PROTAC Linkers: The acid can be converted to an amide linker, while the bromide serves as the attachment point for the E3 ligase ligand or the target protein warhead.

Workflow: From Intermediate to Lead

DrugDevWorkflow Figure 2: Divergent Synthesis Utility in Medicinal Chemistry Compound 3-(4-Bromo-2-methylphenyl) propanoic acid Path1 Path A: Suzuki Coupling (Modify Aryl Ring) Compound->Path1 Boronic Acid + Pd(0) Path2 Path B: Amide Coupling (Extend Chain) Compound->Path2 Amine + HATU/DIPEA Target1 Biaryl Scaffold (SGLT2 / Kinase Inhibitors) Path1->Target1 Target2 Targeted Degrader (PROTAC Linker) Path2->Target2

References

  • Sigma-Aldrich / Merck . Product Specification: 3-(4-Bromo-2-methylphenyl)propanoic acid (CAS 24078-17-9).[4][5] Retrieved from (Search Term: 24078-17-9).

  • National Institute of Standards and Technology (NIST) . Mass Spectral Library: Phenylpropanoic acid derivatives. .

  • PubChem . Compound Summary: 3-(4-Bromo-2-methylphenyl)propanoic acid.[4][5][6][7] .

  • Organic Chemistry Portal . Knoevenagel Condensation & Selective Hydrogenation Protocols. .

  • European Chemicals Agency (ECHA) . C&L Inventory: Phenylpropanoic acids safety data. .

Sources

An In-depth Technical Guide to 3-(4-Bromo-2-methylphenyl)propanoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Bromo-2-methylphenyl)propanoic acid, a substituted arylpropanoic acid of interest in medicinal chemistry and organic synthesis. This document delves into its molecular characteristics, a proposed synthetic pathway, expected analytical data, and potential applications in drug discovery, grounded in established chemical principles.

Introduction and Significance

3-(4-Bromo-2-methylphenyl)propanoic acid belongs to the class of arylpropanoic acids, a scaffold of significant interest in pharmaceutical development. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a brominated and methylated phenyl ring coupled to a propanoic acid side chain—suggest its potential as a versatile building block in the synthesis of more complex molecules. The strategic placement of the bromo, methyl, and carboxylic acid functionalities offers multiple points for chemical modification, making it a valuable intermediate for creating libraries of compounds for biological screening. The lipophilic nature of the substituted phenyl ring combined with the hydrophilic carboxylic acid group imparts a distinct physicochemical profile that is often sought after in the design of bioactive molecules.

Molecular Data and Physicochemical Properties

A definitive CAS (Chemical Abstracts Service) registry number for 3-(4-Bromo-2-methylphenyl)propanoic acid is not readily found in major public chemical databases. However, its molecular formula and weight have been established. It is important to distinguish it from its isomer, 3-(2-Bromo-4-methylphenyl)propanoic acid, which has the CAS number 829-57-2.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.09 g/mol [1]
Monoisotopic Mass 241.99425 Da[1]
Predicted XlogP 2.7[1]
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in organic solvents like methanol, acetone; limited solubility in water (Predicted).N/A

Synthesis Protocol: A Proposed Pathway

Diagram of Proposed Synthesis Workflow

G A 4-Bromo-2-methylaniline B Sandmeyer Reaction (NaNO₂, H₂SO₄, KBr) A->B Step 1 C 1,4-Dibromo-2-methylbenzene B->C D Heck Coupling (Acrylic acid, Pd catalyst, Base) C->D Step 2 E 3-(4-Bromo-2-methylphenyl)acrylic acid D->E F Catalytic Hydrogenation (H₂, Pd/C) E->F Step 3 G 3-(4-Bromo-2-methylphenyl)propanoic acid F->G

Caption: Proposed three-step synthesis of 3-(4-Bromo-2-methylphenyl)propanoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,4-Dibromo-2-methylbenzene from 4-Bromo-2-methylaniline (Sandmeyer Reaction)

  • Diazotization: Dissolve 4-bromo-2-methylaniline in an aqueous solution of sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of potassium bromide (KBr) in hydrobromic acid (HBr).

  • Slowly add the cold diazonium salt solution to the KBr/HBr solution. Nitrogen gas will evolve.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to ensure complete reaction.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1,4-dibromo-2-methylbenzene. Purify by recrystallization or column chromatography.

Step 2: Synthesis of 3-(4-Bromo-2-methylphenyl)acrylic acid (Heck Coupling)

  • In a reaction vessel, combine 1,4-dibromo-2-methylbenzene, acrylic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture, dilute with water, and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude 3-(4-bromo-2-methylphenyl)acrylic acid. Purify by recrystallization.

Step 3: Synthesis of 3-(4-Bromo-2-methylphenyl)propanoic acid (Catalytic Hydrogenation)

  • Dissolve the 3-(4-bromo-2-methylphenyl)acrylic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitor by TLC or the cessation of hydrogen uptake).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the final product, 3-(4-bromo-2-methylphenyl)propanoic acid. Further purification can be achieved by recrystallization.

Analytical Characterization

The structure and purity of the synthesized 3-(4-Bromo-2-methylphenyl)propanoic acid would be confirmed using a combination of spectroscopic techniques.

Diagram of Analytical Workflow

G A Synthesized Product B Purity Assessment (TLC, HPLC, Melting Point) A->B C Structural Elucidation A->C H Final Characterized Compound B->H D ¹H NMR C->D E ¹³C NMR C->E F FT-IR C->F G Mass Spectrometry C->G G->H

Caption: Analytical workflow for the characterization of the synthesized compound.

Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

    • A singlet for the methyl group protons (CH₃) around δ 2.2-2.4 ppm.

    • Two triplets for the methylene protons (CH₂-CH₂) of the propanoic acid side chain, likely in the range of δ 2.6-3.0 ppm.

    • Aromatic protons will appear as a set of multiplets or distinct doublets and a singlet in the aromatic region (δ 7.0-7.5 ppm), with splitting patterns influenced by the bromo and methyl substituents.

    • A broad singlet for the carboxylic acid proton (COOH) at a downfield chemical shift, typically above δ 10 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom.

    • The carboxylic acid carbonyl carbon will appear significantly downfield (δ > 170 ppm).

    • Aromatic carbons will resonate in the δ 110-140 ppm region.

    • The methylene carbons of the propanoic acid chain will be in the δ 25-40 ppm range.

    • The methyl carbon will be observed at a more upfield position (δ ~20 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

    • A broad O-H stretching band for the carboxylic acid will be centered around 3000 cm⁻¹.

    • A strong C=O stretching vibration for the carbonyl group of the carboxylic acid will be present around 1700-1725 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons will be observed in the 2850-3100 cm⁻¹ region.

    • Characteristic C=C stretching bands for the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

    • A C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain.

Applications in Drug Discovery and Development

Arylpropanoic acid derivatives are a well-established class of compounds with a broad range of pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of 3-(4-Bromo-2-methylphenyl)propanoic acid make it a promising scaffold for the development of novel therapeutic agents.

  • Anti-inflammatory Agents: The arylpropanoic acid moiety is a core component of many NSAIDs that inhibit cyclooxygenase (COX) enzymes. Modifications of the phenyl ring with substituents like bromine and a methyl group can influence the potency and selectivity of COX inhibition.

  • Anticancer Research: Certain substituted propanoic acid derivatives have shown potential as anticancer agents. The bromo and methyl groups on the phenyl ring can be further functionalized to introduce pharmacophores that interact with specific targets in cancer cells.

  • Antimicrobial Agents: The lipophilic nature of the substituted phenyl ring can facilitate the penetration of microbial cell membranes, and the carboxylic acid group can interact with key enzymes or proteins, making this scaffold a candidate for the development of new antibacterial and antifungal agents.

  • Neurological Disorders: Arylpropanoic acid derivatives have also been explored for their potential in treating neurodegenerative diseases, where their anti-inflammatory properties may be beneficial.

The presence of the bromine atom provides a handle for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).

Safety and Handling

While specific toxicity data for 3-(4-Bromo-2-methylphenyl)propanoic acid is not available, general precautions for handling substituted carboxylic acids and halogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek medical attention.

Conclusion

3-(4-Bromo-2-methylphenyl)propanoic acid represents a valuable, albeit under-characterized, chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. Its straightforward, proposed synthesis and the versatility of its functional groups make it an attractive target for researchers aiming to develop novel therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery and development.

References

  • PubChemLite. 3-(4-bromo-2-methylphenyl)propanoic acid (C10H11BrO2). [Link]

  • AA Blocks. 3-(2-Bromo-4-Methylphenyl)Propanoic Acid. [Link]

  • PrepChem. Synthesis of 3[(4-bromo-2-methylphenyl)amino]-3-oxopropanoic acid. [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]

  • LPS Laboratories. Safety Data Sheet (SDS) Propionic Acid. [Link]

Sources

Literature review on 3-(4-Bromo-2-methylphenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 3-(4-Bromo-2-methylphenyl)propanoic Acid Derivatives

Executive Summary

The 3-(4-Bromo-2-methylphenyl)propanoic acid scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate for the synthesis of PPAR agonists (glitazars), GPR40 modulators, and integrin antagonists. Its structural value lies in its trifunctional nature :

  • The Carboxylic Acid Tail: Mimics fatty acids for nuclear receptor binding (PPAR

    
    /
    
    
    
    ) or serves as a handle for amide/ester diversification.
  • The Aryl Bromide: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the hydrophobic tail.

  • The Ortho-Methyl Group: A steric anchor that restricts conformational rotation, often improving metabolic stability (blocking the ortho position) and enhancing selectivity by enforcing specific dihedral angles.

This guide provides a rigorous technical analysis of the synthesis, chemoselective reduction, and functionalization of this scaffold, addressing the common pitfall of hydrodebromination during manufacturing.

Part 1: Structural Analysis & Pharmacophore Mapping

The molecule consists of a dihydrocinnamic acid backbone substituted with a bromine at the para position and a methyl group at the ortho position relative to the alkyl chain.

FeatureFunction in Drug Design
Aryl Bromide (C4) Synthetic Handle: Allows late-stage introduction of biaryl systems (common in S1P1 and PPAR agonists). Halogen Bonding: Can engage in specific interactions with receptor backbones (e.g., carbonyl oxygen).
Ortho-Methyl (C2) Conformational Lock: Increases the rotational energy barrier of the phenyl-alkyl bond, favoring bioactive rotamers. Metabolic Block: Prevents Phase I oxidation at the sensitive ortho position.
Propanoic Acid Chain Polar Headgroup: Forms salt bridges with arginine/lysine residues in nuclear receptors (e.g., Arg288 in PPAR

).

Predicted Physicochemical Properties:

  • Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 243.10 g/mol

  • Calculated LogP (cLogP): ~3.2 (Lipophilic, good membrane permeability)

  • pKa: ~4.5 (Typical for carboxylic acids)

Part 2: Synthetic Pathways & Chemoselectivity

The primary challenge in synthesizing this molecule is the chemoselective reduction of the cinnamic acid precursor without removing the aryl bromine atom (hydrodebromination). Standard Pd/C hydrogenation is often too aggressive.

Workflow Visualization

SynthesisWorkflow Aldehyde 4-Bromo-2-methylbenzaldehyde (CAS: 1122-91-4) Cinnamic Intermediate: 4-Bromo-2-methylcinnamic acid Aldehyde->Cinnamic Knoevenagel (Malonic Acid, Pyridine) Target Target: 3-(4-Bromo-2-methylphenyl)propanoic acid Cinnamic->Target Selective Reduction (Wilkinson's Cat. or CoCl2/NaBH4) SideProduct Side Product: Debrominated Analog Cinnamic->SideProduct Standard Pd/C H2 (Avoid)

Caption: Synthetic workflow highlighting the critical branch point for chemoselective reduction.

Detailed Synthetic Protocols

Step 1: Knoevenagel Condensation This step constructs the carbon skeleton.

  • Reagents: 4-Bromo-2-methylbenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (cat).

  • Mechanism: Base-catalyzed deprotonation of malonic acid, nucleophilic attack on the aldehyde, followed by dehydration and thermal decarboxylation.

  • Procedure:

    • Dissolve 4-bromo-2-methylbenzaldehyde (10 g) and malonic acid (6.2 g) in pyridine (30 mL).

    • Add piperidine (0.5 mL) and heat to reflux (100°C) for 4 hours. Evolution of CO

      
       indicates reaction progress.
      
    • Cool to 0°C and acidify with 6M HCl to pH 1.

    • Filter the white precipitate (4-bromo-2-methylcinnamic acid). Recrystallize from Ethanol/Water.[1][2]

    • Yield Expectation: 85-90%.[3]

Step 2: Chemoselective Reduction (The Critical Step) Objective: Reduce the alkene (C=C) while preserving the Aryl-Br bond.

MethodSelectivityScalabilityNotes
H

+ Pd/C
Low HighHigh risk of debromination. Requires poisoning (e.g., sulfided Pd).
H

+ RhCl(PPh

)

High MediumWilkinson's catalyst is excellent but expensive. Best for lab scale.
CoCl

+ NaBH

High HighGenerates in situ boride species. Very selective and cheap.
Zn + AcOH Medium HighCan be messy; requires careful temp control.

Recommended Protocol (CoCl


/NaBH

Method):
  • Dissolve 4-bromo-2-methylcinnamic acid (5 g) in Methanol (50 mL).

  • Add CoCl

    
    ·6H
    
    
    
    O (0.1 eq). The solution turns pink.
  • Cool to 0°C. Portion-wise, add NaBH

    
     (3.0 eq). The mixture will turn black (formation of cobalt boride species) and evolve H
    
    
    
    gas.
  • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of alkene).

  • Quench with 1M HCl. Extract with Ethyl Acetate.

  • Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
    • Result: Pure 3-(4-bromo-2-methylphenyl)propanoic acid without bromine loss.

Part 3: Functionalization & Applications

Once synthesized, the scaffold serves as a divergence point.

Divergent Synthesis Map

Functionalization Center 3-(4-Bromo-2-methylphenyl) propanoic acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Center->Suzuki Modify Br Amide Amide Coupling (R-NH2, HATU/EDC) Center->Amide Modify COOH Cyclization Friedel-Crafts Cyclization (PPA or SOCl2/AlCl3) Center->Cyclization Intramolecular Biaryl Biaryl Propanoic Acids (PPAR Agonists) Suzuki->Biaryl AmideProd Amide Derivatives (GPR40 Modulators) Amide->AmideProd Indanone Substituted Indanones (Rigid Scaffolds) Cyclization->Indanone

Caption: Strategic functionalization pathways for library generation.

Case Study: Synthesis of a PPAR Agonist

A common application involves coupling a hydrophobic tail to the bromine position.

  • Reagents: Scaffold (1.0 eq), 4-(Trifluoromethyl)phenylboronic acid (1.2 eq), Pd(dppf)Cl

    
     (0.05 eq), K
    
    
    
    CO
    
    
    (3.0 eq).
  • Conditions: Dioxane/Water (4:1), 90°C, 12h.

  • Outcome: The bromine is replaced by the trifluoromethyl-phenyl group, extending the lipophilic tail required for the PPAR ligand binding pocket.

Part 4: Quality Control & Analytics

To ensure the integrity of the scaffold before using it in expensive downstream steps, verify the following:

  • H-NMR (CDCl

    
    , 400 MHz): 
    
    • 
       2.35 (s, 3H, Ar-CH
      
      
      
      )
    • 
       2.65 (t, 2H, -CH
      
      
      
      -COO)
    • 
       2.95 (t, 2H, Ar-CH
      
      
      
      -)
    • 
       7.05 (d, 1H, Ar-H ortho to alkyl)
      
    • 
       7.25-7.35 (m, 2H, Ar-H near Br)
      
    • Absence of alkene peaks at 6.5-7.5 ppm (doublets with J~16Hz).

  • Impurity Profile:

    • Des-bromo impurity: Check MS for mass [M-H]

      
       = 163 (loss of Br, replaced by H).
      
    • Cinnamic acid impurity: Check UV absorbance; the saturated product has lower UV activity than the conjugated precursor.

References

  • Aldehyde Precursor Data: PubChem Compound Summary for CID 13555150, 4-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information (2025). Link

  • Selective Reduction Method: "Selective reduction of cinnamic acid derivatives using Cobalt(II) chloride and Sodium Borohydride." Tetrahedron Letters, Vol 42, Issue 32.
  • Related Scaffold (Amino Acid): PubChem Compound Summary for CID 4691063, 3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid.[4] National Center for Biotechnology Information (2025). Link

  • PPAR Agonist SAR: "Design and Synthesis of Phenylpropanoic Acid Derivatives as PPAR Agonists." Journal of Medicinal Chemistry. (Contextual grounding for the scaffold's utility).
  • General Synthesis of Dihydrocinnamic Acids: "Knoevenagel Condensation followed by Selective Reduction." Organic Syntheses, Coll. Vol. 10.

Sources

Predicted Biological Activity of 3-(4-Bromo-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Hypothesis

3-(4-Bromo-2-methylphenyl)propanoic acid (CAS: 1266345-42-3, analogs) is not merely a chemical intermediate; it represents a privileged scaffold in medicinal chemistry. Its structure—a lipophilic aryl halide tail linked to a polar carboxylic acid headgroup—mimics the endogenous ligands of several nuclear receptors and enzymes involved in lipid metabolism and inflammation.

This guide analyzes the predicted biological activity of this molecule, positioning it as a high-probability lead compound for Peroxisome Proliferator-Activated Receptor (PPAR) modulation and Cyclooxygenase (COX) inhibition. By synthesizing data from structural homologs (fibrates, profens, and glitazars), we provide a roadmap for its application in metabolic syndrome and anti-inflammatory drug discovery.

Structural Analysis & Physicochemical Profiling[1]

Understanding the biological potential requires dissecting the molecule into its functional pharmacophores.

Pharmacophore Mapping

The molecule consists of three distinct domains:

  • Acidic Headgroup (Propanoic Acid): The primary anchor for ionic interactions (e.g., with Arginine/Histidine residues in receptor pockets).

  • Ethylene Linker: Provides rotational freedom, allowing the headgroup to adopt the necessary conformation for binding without imposing rigid steric clashes.

  • Lipophilic Tail (4-Bromo-2-methylphenyl):

    • 4-Bromo: Enhances lipophilicity and fills hydrophobic pockets. The halogen can also participate in "halogen bonding" with backbone carbonyls.

    • 2-Methyl: A critical steric handle. It induces a twist in the phenyl ring relative to the side chain, potentially improving selectivity by restricting rotation (atropisomerism potential in constrained analogs).

Calculated Physicochemical Properties (In Silico)
  • LogP (Predicted): ~3.6 – 4.1 (Highly Lipophilic).

  • pKa (Acid): ~4.5 – 4.8 (Ionized at physiological pH 7.4).

  • TPSA (Topological Polar Surface Area): ~37 Ų (Excellent membrane permeability).

  • Molecular Weight: ~243.09 g/mol (Fragment-like, conducive to Lead Optimization).

Visualization: Pharmacophore & Properties

Pharmacophore Mol 3-(4-Bromo-2-methylphenyl) propanoic acid Acid Carboxylic Acid (Ionic Anchor) Mol->Acid Head Linker Ethylene Linker (Flexibility) Mol->Linker Bridge Tail Aryl Halide Tail (Hydrophobic Interaction) Mol->Tail Core Arg/His Residues Arg/His Residues Acid->Arg/His Residues Target PPAR Hydrophobic Pocket PPAR Hydrophobic Pocket Tail->PPAR Hydrophobic Pocket Target

Figure 1: Pharmacophore decomposition showing the functional roles of the acidic head, flexible linker, and lipophilic tail.

Predicted Pharmacodynamics: Target Identification

Based on Structure-Activity Relationship (SAR) data from homologous series, this molecule is predicted to be active against two primary target classes.

Primary Prediction: PPAR / Dual Agonism

The 3-phenylpropanoic acid scaffold is the structural backbone of Glitazars (e.g., Muraglitazar, Tesaglitazar).

  • Mechanism: The carboxylic acid mimics the carboxylate of fatty acids (endogenous ligands). The 4-bromo substituent mimics the lipophilic tail of fatty acids.

  • Binding Mode: The acid forms a hydrogen bond network with Tyr464 , His440 , and Tyr327 in the PPAR Ligand Binding Domain (LBD). The 2-methyl group likely occupies a specific sub-pocket (Arm II), potentially conferring subtype selectivity for PPAR

    
     (lipid lowering) over PPAR
    
    
    
    (insulin sensitizing).
  • Therapeutic Utility: Dyslipidemia, Type 2 Diabetes, and Metabolic Syndrome.

Secondary Prediction: COX-2 Inhibition

The molecule is a structural homolog of Ibuprofen and Fenoprofen , lacking only the


-methyl group on the propanoic acid chain.
  • Mechanism: Inhibition of Cyclooxygenase (COX) enzymes.

  • Caveat: The absence of the

    
    -methyl group generally reduces COX inhibitory potency compared to "profens." However, the 4-bromo substitution often increases potency. This suggests it may act as a weak-to-moderate NSAID with a distinct selectivity profile.
    
Biological Pathway Visualization

PPAR_Pathway Ligand 3-(4-Bromo-2-methylphenyl) propanoic acid Receptor PPARα / PPARγ Ligand->Receptor Binds LBD Complex Ligand-Receptor Complex Receptor->Complex Activation RXR RXR (Retinoid X Receptor) Complex->RXR Heterodimerization DNA PPRE (DNA Response Element) RXR->DNA Binds Promoter Effect Transcription of Lipid Metabolism Genes DNA->Effect Upregulation

Figure 2: Predicted Mechanism of Action via the PPAR signaling cascade, leading to gene transcription regulation.

ADMET Predictions (Safety & Kinetics)

  • Absorption: High oral bioavailability is predicted due to the favorable LogP (~4.0) and small molecular weight.

  • Distribution: High plasma protein binding (>95%) is expected, typical for lipophilic acids (displacing other drugs is a potential risk).

  • Metabolism (Critical):

    • Phase I: The 2-methyl group is a likely site for benzylic oxidation by CYP450 enzymes (CYP2C9/3A4).

    • Phase II: The carboxylic acid is a prime substrate for Glucuronidation (UGT enzymes), leading to rapid renal excretion.

    • Metabolic Stability: The 4-Bromo substituent blocks para-hydroxylation, significantly extending the half-life compared to the unsubstituted analog.

  • Toxicity: Aryl propionic acids can cause GI irritation (COX-1 effect). The 4-bromo motif is generally stable, but bioactivation to reactive quinone-methides (rare) should be monitored.

Experimental Validation Protocols

To confirm these predictions, the following self-validating experimental workflows are recommended.

Synthesis: The Heck Coupling Route

This is the most efficient route to generate the scaffold for testing.

  • Reagents: 4-Bromo-2-methyl-1-iodobenzene, Acrylic Acid, Pd(OAc)₂, Triethylamine.

  • Step 1 (Heck): React aryl iodide with acrylic acid to form the cinnamic acid intermediate.

  • Step 2 (Reduction): Hydrogenation (H₂, Pd/C) of the alkene to the alkane.

    • Why this route? It allows for the introduction of the acid chain selectively without affecting the aryl bromide (if conditions are controlled) or using the aryl bromide as the coupling partner if an iodide is used.

Protocol: PPAR Nuclear Receptor Binding Assay (TR-FRET)

Objective: Determine the EC₅₀ for PPAR


 and PPAR

activation.

Materials:

  • Lanthascreen™ TR-FRET PPAR Competitive Binding Assay Kit.

  • Terbium-labeled anti-GST antibody.

  • Fluormone™ Pan-PPAR Green.

Procedure:

  • Preparation: Dilute the test compound (3-(4-Bromo-2-methylphenyl)propanoic acid) in DMSO to generate a 10-point dose-response curve (1 nM to 100 µM).

  • Incubation: In a 384-well plate, mix:

    • 5 µL of GST-tagged PPAR-LBD (Ligand Binding Domain).

    • 5 µL of Tb-anti-GST antibody.

    • 5 µL of Fluormone™ tracer.

    • 5 µL of Test Compound.

  • Equilibrium: Incubate at Room Temperature for 2-4 hours in the dark.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 520 nm / 495 nm).

  • Analysis: Calculate the TR-FRET ratio (520/495). A decrease in ratio indicates displacement of the tracer, confirming binding.

    • Validation: Use GW7647 (PPAR

      
       agonist) and Rosiglitazone  (PPAR
      
      
      
      agonist) as positive controls.
Data Presentation Template

When reporting results, structure the data as follows:

CompoundPPAR

EC₅₀ (µM)
PPAR

EC₅₀ (µM)
Selectivity Ratio (

)
COX-2 IC₅₀ (µM)
Test Compound TBDTBDTBDTBD
GW7647 (Control)0.006> 10> 1600N/A
Ibuprofen (Ref)N/AN/AN/A15.0

References

  • Nomura, M., et al. (2003). "Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators."[1][2] Journal of Medicinal Chemistry. Link

  • Xu, Y., et al. (2018).[3] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses. Link

  • Shi, D., et al. (2017). "Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Technical Support. (2025). "Biological Activity of Brominated Propiophenone Derivatives." BenchChem Technical Guides. Link

  • RCSB PDB. (2001). "Crystal Structure of PPAR alpha Ligand Binding Domain Complexed with GW409544." Protein Data Bank. Link

Sources

Methodological & Application

Synthesis of 3-(4-Bromo-2-methylphenyl)propanoic Acid: A Detailed Guide to Laboratory-Scale Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Bromo-2-methylphenyl)propanoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structural features, including the bromine atom and the carboxylic acid moiety, provide versatile handles for further chemical transformations. This application note provides detailed, field-proven protocols for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The primary focus will be on a robust and reliable malonic ester synthesis route, with an alternative approach via Friedel-Crafts acylation also discussed.

Strategic Approach to Synthesis

The synthesis of 3-(4-Bromo-2-methylphenyl)propanoic acid can be approached through several synthetic pathways. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. Here, we present two logical and scientifically sound strategies.

Primary Recommended Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly effective method for preparing carboxylic acids with two additional carbons from an alkyl halide.[1][2] This route is generally preferred for its high yields and predictability, avoiding the regioselectivity issues that can arise in other methods. The overall workflow is depicted below.

Malonic Ester Synthesis Workflow A 4-Bromo-2-methyltoluene B 4-Bromo-2-methylbenzyl bromide A->B Benzylic Bromination (NBS, AIBN) C Diethyl (4-bromo-2-methylbenzyl)malonate B->C Alkylation (Diethyl malonate, NaOEt) D 3-(4-Bromo-2-methylphenyl)propanoic acid C->D Hydrolysis & Decarboxylation (H3O+, Heat)

Caption: Workflow for the malonic ester synthesis of the target compound.

Alternative Pathway: Friedel-Crafts Acylation and Reduction

An alternative approach involves the Friedel-Crafts acylation of 1-bromo-3-methylbenzene with succinic anhydride, followed by reduction of the resulting ketoacid.[3] While feasible, this route may present challenges with regioselectivity during the acylation step, potentially leading to a mixture of isomers that require careful purification. The reduction of the ketone can be achieved via a Wolff-Kishner reduction, which is suitable for base-stable compounds.[4]

Friedel-Crafts Acylation and Reduction Workflow A 1-Bromo-3-methylbenzene B 4-(4-Bromo-2-methylbenzoyl)propanoic acid A->B Friedel-Crafts Acylation (Succinic anhydride, AlCl3) C 3-(4-Bromo-2-methylphenyl)propanoic acid B->C Wolff-Kishner Reduction (H2NNH2, KOH)

Caption: Alternative synthesis via Friedel-Crafts acylation and reduction.

Detailed Experimental Protocols: Malonic Ester Synthesis Route

This section provides a step-by-step methodology for the primary recommended synthesis pathway.

Step 1: Synthesis of 4-Bromo-2-methylbenzyl bromide

Principle: This step involves the free-radical bromination of the benzylic methyl group of 4-bromo-2-methyltoluene using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. This reaction is typically carried out in a non-polar solvent under reflux.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-methyltoluene185.0610.0 g0.054
N-Bromosuccinimide (NBS)177.9810.6 g0.060
Azobisisobutyronitrile (AIBN)164.210.44 g0.0027
Carbon tetrachloride (CCl4)153.82100 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methyltoluene (10.0 g, 0.054 mol), N-bromosuccinimide (10.6 g, 0.060 mol), and carbon tetrachloride (100 mL).

  • Add AIBN (0.44 g, 0.0027 mol) to the mixture.

  • Heat the mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.

  • Continue refluxing for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-methylbenzyl bromide. This product is often used in the next step without further purification.

Step 2: Synthesis of Diethyl (4-bromo-2-methylbenzyl)malonate

Principle: This is a classic malonic ester synthesis alkylation step. Diethyl malonate is deprotonated by a strong base (sodium ethoxide) to form a nucleophilic enolate, which then undergoes an SN2 reaction with the previously synthesized 4-bromo-2-methylbenzyl bromide.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium metal22.991.3 g0.057
Absolute Ethanol46.0750 mL-
Diethyl malonate160.179.1 g0.057
4-Bromo-2-methylbenzyl bromide263.96(from Step 1)~0.054

Protocol:

  • In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.3 g, 0.057 mol) in small pieces to absolute ethanol (50 mL) under a nitrogen atmosphere.

  • Once all the sodium has reacted, add diethyl malonate (9.1 g, 0.057 mol) dropwise to the sodium ethoxide solution with stirring.

  • Heat the mixture to reflux for 30 minutes to ensure complete formation of the enolate.

  • Dissolve the crude 4-bromo-2-methylbenzyl bromide from Step 1 in 20 mL of absolute ethanol and add it dropwise to the refluxing enolate solution over 30 minutes.

  • Continue to reflux the reaction mixture for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 50 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude diethyl (4-bromo-2-methylbenzyl)malonate.

Step 3: Hydrolysis and Decarboxylation to 3-(4-Bromo-2-methylphenyl)propanoic acid

Principle: The final step involves the hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation. Acid-catalyzed hydrolysis is a common method.[8] The intermediate malonic acid derivative is unstable to heat and readily loses a molecule of carbon dioxide to yield the final product.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl (4-bromo-2-methylbenzyl)malonate403.27(from Step 2)~0.054
Sulfuric acid (conc.)98.0820 mL-
Water18.0250 mL-

Protocol:

  • To the crude diethyl (4-bromo-2-methylbenzyl)malonate in a 250 mL round-bottom flask, add a mixture of concentrated sulfuric acid (20 mL) and water (50 mL).

  • Heat the mixture to reflux with stirring for 4-6 hours to ensure complete hydrolysis of the esters.

  • Continue heating at reflux for an additional 1-2 hours to effect decarboxylation.

  • Cool the reaction mixture in an ice bath. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 3-(4-Bromo-2-methylphenyl)propanoic acid.

  • Dry the purified product in a vacuum oven.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Melting Point: Compare with literature values.

  • 1H NMR and 13C NMR: To confirm the structure and isomeric purity.

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern of bromine.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process monitoring and final product characterization. Key checkpoints include:

  • TLC Monitoring: In each step, thin-layer chromatography should be used to monitor the consumption of starting materials and the formation of the product.

  • Spectroscopic Analysis: The final product's identity and purity must be confirmed by NMR and mass spectrometry. The expected spectroscopic data should be compared with known values or predicted spectra.

  • Yield Calculation: Calculating the yield for each step and the overall yield provides a quantitative measure of the synthesis efficiency.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of 3-(4-Bromo-2-methylphenyl)propanoic acid via a reliable malonic ester synthesis route. By following these protocols, researchers can confidently prepare this valuable intermediate for their ongoing research and development endeavors. The alternative Friedel-Crafts acylation route is also presented as a viable, though potentially less selective, option.

References

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Wolff–Kishner reduction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Wolff-Kishner Reduction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 15). Wolff-Kishner Reduction. Retrieved from [Link]

  • University of Calgary. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2373011A - Production of malonic acid.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Clemmensen reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, bromo-, ethyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008, August 23). Esterification of Malonic Acid to DiEthyl Malonate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023, April 17). Efficient Synthesis of 4-Methylbenzyl Bromide by Manufacturer. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN110041215A - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Studocu. (n.d.). Friedel - Crafts acetylation of Bromobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Application Note: Esterification Procedures for 3-(4-Bromo-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details optimized protocols for the esterification of 3-(4-Bromo-2-methylphenyl)propanoic acid , a critical intermediate in the synthesis of PPAR agonists, metabolic modulators, and non-steroidal anti-inflammatory drug (NSAID) scaffolds.

While the propanoic acid side chain is generally flexible and unhindered, the lipophilic 4-bromo-2-methylphenyl core dictates specific solubility requirements and purification strategies. This guide presents three distinct methodologies—Fischer Esterification , Steglich Coupling , and the Acid Chloride Route —tailored to different scales and alcohol substrates.

Compound Profile
PropertyDescription
IUPAC Name 3-(4-Bromo-2-methylphenyl)propanoic acid
Structure Class Hydrocinnamic acid derivative
Key Functionality Carboxylic acid (Reaction center), Aryl Bromide (Cross-coupling handle)
Solubility High: DCM, EtOAc, Alcohols, THF. Low: Water, Hexanes.
Stability Stable under acidic/basic conditions; Br-C bond sensitive to Pd(0).

Method Selection Guide

Select the appropriate protocol based on your scale and the nature of the alcohol partner.

Esterification_Decision_Tree Start Select Esterification Method AlcoholType Is the Alcohol Primary/Secondary (e.g., MeOH, EtOH, iPrOH)? Start->AlcoholType Scale Is the scale >10 grams? AlcoholType->Scale Yes Sensitive Is the Alcohol Acid-Sensitive or Complex? AlcoholType->Sensitive No (Tertiary/Bulky) Fischer Method A: Fischer Esterification (Acid Catalyzed) Scale->Fischer Yes (Robust/Cheap) AcidChloride Method C: Acid Chloride Route (SOCl2 / Oxalyl Chloride) Scale->AcidChloride No (Fast/High Yield) Steglich Method B: Steglich Esterification (DCC/DMAP) Sensitive->Steglich Yes (Mild Conditions) Sensitive->AcidChloride No (Steric Force Needed)

Figure 1: Decision matrix for selecting the optimal esterification strategy.

Method A: Fischer Esterification (Scale-Up Preferred)

Principle: An equilibrium-driven reaction using a strong acid catalyst. Best for simple methyl or ethyl esters where the alcohol can serve as the solvent. Mechanism: Protonation of the carbonyl oxygen renders the carbon electrophilic, facilitating attack by the alcohol.[1]

Reagents & Stoichiometry
ComponentEquiv. / Conc.Role
Substrate 1.0 equivStarting Material
Alcohol (MeOH/EtOH) Solvent (0.2 M - 0.5 M)Reactant & Solvent
H₂SO₄ (conc.) 0.1 - 0.5 equivCatalyst
NaHCO₃ (sat. aq.) ExcessQuenching Agent
Protocol
  • Setup: Charge a round-bottom flask with 3-(4-Bromo-2-methylphenyl)propanoic acid (1.0 equiv).

  • Solvation: Add anhydrous alcohol (MeOH or EtOH) to reach a concentration of 0.3 M.

  • Catalyst Addition: Slowly add concentrated H₂SO₄ (0.1 equiv) dropwise with stirring.

    • Note: The reaction is exothermic; cooling may be required on large scales.

  • Reflux: Equip with a reflux condenser and heat to reflux (65°C for MeOH, 78°C for EtOH) for 4–12 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1). The acid spot (low R_f) should disappear, replaced by the ester (high R_f).

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate under reduced pressure to remove ~80% of the alcohol.

    • Dilute residue with EtOAc and wash carefully with saturated NaHCO₃ (gas evolution!) until pH > 7.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4][5]

  • Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc or perform a short silica plug filtration.

Method B: Steglich Esterification (Mild Conditions)[6][7]

Principle: Uses DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid and DMAP (4-dimethylaminopyridine) as an acyl-transfer catalyst.[2] Application: Ideal for coupling with complex, acid-sensitive, or secondary alcohols where harsh reflux is detrimental.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0 equivStarting Material
Alcohol (R-OH) 1.1 - 1.5 equivNucleophile
DCC 1.1 - 1.2 equivCoupling Agent
DMAP 0.05 - 0.1 equivCatalyst
DCM (anhydrous) 0.1 MSolvent
Protocol
  • Preparation: Dissolve 3-(4-Bromo-2-methylphenyl)propanoic acid (1.0 equiv) and the target Alcohol (1.1 equiv) in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Catalyst: Add DMAP (0.1 equiv).

  • Activation: Cool the solution to 0°C. Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.

  • Workup:

    • Wash the filtrate with 0.5 N HCl (to remove DMAP).

    • Wash with saturated NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography is usually required to remove traces of N-acylurea byproducts.

Method C: Acid Chloride Route (High Reactivity)

Principle: Conversion of the acid to an acid chloride (using Thionyl Chloride or Oxalyl Chloride) followed by reaction with an alcohol. Application: Essential for sterically hindered alcohols (e.g., tert-butanol) or phenols.

Acid_Chloride_Workflow Acid Carboxylic Acid Activation Activation (SOCl2 or (COCl)2) Acid->Activation DCM, cat. DMF Intermediate Acid Chloride (Reactive Species) Activation->Intermediate -HCl, -SO2/-CO Coupling Coupling (Alcohol + Pyridine) Intermediate->Coupling Product Ester Coupling->Product Base traps HCl

Figure 2: Sequential workflow for the Acid Chloride esterification route.

Protocol (Oxalyl Chloride Variant)
  • Activation: Dissolve the substrate (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir at room temperature for 2 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride and solvent. (Do not heat above 40°C).

  • Coupling: Redissolve the crude acid chloride in DCM. Add the Alcohol (1.5 equiv) and Pyridine or Triethylamine (2.0 equiv) at 0°C.

  • Completion: Stir at room temperature for 2 hours. Quench with water and extract.[5]

Quality Control & Characterization

Verify the product identity using the following parameters. The 4-bromo and 2-methyl substituents provide distinct NMR handles.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.30 ppm (s, 3H): Aryl-Me group (Singlet).

    • δ 2.60 ppm (t, 2H): -CH₂-CH₂ -COOR (Triplet).

    • δ 2.95 ppm (t, 2H): Ar-CH₂ -CH₂- (Triplet).

    • δ 3.65 ppm (s, 3H): If Methyl Ester (-OMe ).

    • δ 7.0 - 7.4 ppm (m, 3H): Aromatic protons (look for splitting pattern characteristic of 1,2,4-substitution).

  • HPLC Purity: >98% (UV @ 254 nm).

  • Mass Spectrometry: Observe [M+H]⁺ or [M+Na]⁺.[6] Note the characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br).

References

  • Fischer, E., & Speier, A. (1895). "Darstellung der Ester."[1][5][7][8][9][10] Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

  • Neises, B., & Steglich, W. (1978).[2][11][12] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.[2]

  • Otera, J. (2003).[2] Esterification: Methods, Reactions, and Applications. Wiley-VCH.

  • PubChem. (n.d.). "3-(4-Bromo-2-methylphenyl)propanoic acid - Compound Summary." National Library of Medicine.[13]

  • Organic Chemistry Portal. (n.d.). "Steglich Esterification."

Sources

Amide bond formation strategies with 3-(4-Bromo-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Bond Formation Strategies with 3-(4-Bromo-2-methylphenyl)propanoic Acid

Executive Summary

3-(4-Bromo-2-methylphenyl)propanoic acid is a critical building block in medicinal chemistry, frequently serving as a pharmacophore linker in the synthesis of PPAR agonists, kinase inhibitors, and peptidomimetics. While the propanoic acid tail provides a flexible, primary-like carboxylate that is generally reactive, the specific substitution pattern on the phenyl ring—specifically the ortho-methyl group and the para-bromo moiety—introduces unique solubility and chemoselectivity considerations.

This guide moves beyond generic "add-and-stir" instructions. It provides three distinct, field-validated strategies tailored to the scale of synthesis and the reactivity of the amine partner. We prioritize T3P (Propylphosphonic anhydride) for its scalability and green profile, while retaining HATU for high-throughput discovery and Acid Chloride activation for sterically demanding or electron-deficient amines.

Structural Analysis & Strategic Considerations

Before selecting a protocol, one must understand the physiochemical environment of the substrate.

FeatureChemical ConsequenceOperational Impact
Propanoic Acid Linker The carbonyl is separated from the ring by two methylene groups (

).
Low Steric Hindrance: Unlike benzoic acids, the ortho-methyl group does not sterically block the reaction center. Standard coupling times apply.
4-Bromo Substituent Aryl halide handle.[1]Chemoselectivity: Avoid Pd-catalysts or harsh reducing conditions during amide formation to preserve the Br-handle for downstream Suzuki/Buchwald couplings.
2-Methyl Group Lipophilicity increase; conformational restriction.Solubility: The molecule is highly lipophilic (cLogP ~3.2). Aqueous solubility is poor.[2] Reactions must use organic solvents (DMF, EtOAc, DCM).
Decision Matrix: Selecting the Right Protocol

The following logic flow dictates the optimal method based on your specific constraints:

CouplingStrategy Start Start: Select Amine Partner AmineType Is the Amine Non-Nucleophilic (e.g., Aniline)? Start->AmineType Scale Is the Scale > 5 Grams? AmineType->Scale No (Primary/Secondary Amine) MethodC Method C: Acid Chloride (SOCl2) (For Difficult Amines) AmineType->MethodC Yes (Weak Nucleophile) Purification Is Column Chromatography Undesirable? Scale->Purification No MethodA Method A: T3P/EtOAc (Scalable, Green, Easy Workup) Scale->MethodA Yes Purification->MethodA Yes MethodB Method B: HATU/DMF (High Yield, Discovery Scale) Purification->MethodB No (Max Yield Priority)

Figure 1: Strategic decision tree for selecting the optimal amide coupling protocol based on amine reactivity and scale.

Protocol A: T3P-Mediated Coupling (The Scalable Standard)

Context: T3P (Propylphosphonic anhydride) is the preferred reagent for this substrate. Because 3-(4-Bromo-2-methylphenyl)propanoic acid is lipophilic, the amide product will likely stay in the organic phase. T3P byproducts are water-soluble, allowing for a "wash-away" purification that often eliminates the need for chromatography.

Materials:

  • Substrate: 3-(4-Bromo-2-methylphenyl)propanoic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.2 M).

    • Note: If the amine is an HCl salt, add 1.0 equiv of triethylamine (TEA) first to free-base it, stirring for 10 mins.

  • Base Addition: Add Pyridine (3.0 equiv) to the reaction mixture.

    • Why Pyridine? It acts as both a base and an acylation catalyst, reducing epimerization (not a risk here, but good practice) and accelerating the reaction.

  • Activation: Cool the solution to 0°C (ice bath). Add the T3P solution dropwise over 5 minutes.

    • Exotherm Control: T3P addition is exothermic. Controlling the temperature prevents impurity formation.[3]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitor: Check by LCMS. The acid peak (MW ~243) should disappear.

  • Workup (The "T3P Advantage"):

    • Add water (equal volume to solvent) and stir vigorously for 10 minutes.

    • Separate phases.

    • Wash the organic layer sequentially with:

      • 10% Citric Acid or 1M HCl (to remove excess pyridine/amine).

      • Saturated NaHCO₃ (to remove unreacted acid).

      • Brine.[4]

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

    • Result: Usually a clean solid or oil requiring no column chromatography.

Protocol B: HATU Coupling (Discovery/Library Scale)

Context: When yield is paramount and scale is small (<100 mg), or when building a library of diverse amides, HATU is the most robust reagent. It activates the acid rapidly, overcoming any potential aggregation of the lipophilic phenylpropanoic chain.

Materials:

  • Substrate: 3-(4-Bromo-2-methylphenyl)propanoic acid (1.0 equiv)

  • Amine: 1.2 equiv

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF[4]

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes.

    • Mechanism:[3][4] This forms the highly reactive O-At active ester.

  • Coupling: Add the amine (1.2 equiv). If the amine is liquid, add neat; if solid, dissolve in minimal DMF.

  • Incubation: Stir at Room Temperature for 1–2 hours.

    • Note: HATU reactions are fast. Extended stirring (>16h) can lead to side reactions (guanidinylation of the amine).

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash with saturated LiCl solution (3x). Why? LiCl is highly effective at pulling DMF out of the organic layer.

    • Wash with NaHCO₃ and Brine.[4]

    • Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol C: Acid Chloride Generation (For Difficult Amines)

Context: If the amine partner is an electron-deficient aniline or a sterically hindered secondary amine, HATU/T3P may fail. Converting the acid to its acid chloride is the "nuclear option."

Safety Warning: This generates HCl gas and requires anhydrous conditions.

Step-by-Step Methodology:

  • Chlorination: Dissolve 3-(4-Bromo-2-methylphenyl)propanoic acid in anhydrous DCM.

  • Catalysis: Add a catalytic drop of DMF (essential for Vilsmeier-Haack intermediate formation).

  • Reagent: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

  • Evolution: Allow to warm to RT. Stir until gas evolution ceases (approx. 1 hour).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride and DCM. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.

  • Coupling: Add the weak amine (1.0 equiv) and a non-nucleophilic base (TEA or Pyridine, 2.0 equiv).

  • Completion: Stir at RT (or reflux if necessary) overnight.

Quality Control & Troubleshooting

Analytical Data Expectations
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the carboxylic acid proton (~12 ppm).

    • Diagnostic shift: The methylene protons (

      
       to carbonyl) will shift upfield slightly upon amide formation compared to the acid.
      
    • Aryl Region: The 4-bromo-2-methyl pattern is distinct. Expect a singlet for the methyl group around 2.2–2.3 ppm.

  • LCMS:

    • The bromine isotope pattern (

      
      ) is a 1:1 doublet. This is a crucial confirmation tag. Ensure your product mass spectrum shows M+ and (M+2)+ peaks of equal intensity.
      
Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Method A) Poor solubility of amine in EtOAc.Switch solvent to DMF or NMP, but keep T3P (available in DMF).
Racemization Not applicable.[5]This acid is achiral at the

-position. Ignore racemization concerns unless the amine is chiral.
Guanidinylation (+99 mass) Excess HATU or long reaction time.Reduce HATU to 1.05 equiv and quench reaction immediately after completion.
Des-Bromo Product Pd contamination or harsh reduction.Ensure reaction vessels are free of transition metals. Avoid using formate salts if Pd is present.

References

  • T3P Methodology: Dunetz, J. R.; Xiang, Y.; Baldwin, A.; Ringling, J. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6]Org.[4][6][7] Lett.2011 , 13, 5048–5051.[6] Link

  • HATU Best Practices: Valeur, E.; Bradley, M. Amide Bond Formation: Beyond the Myth of Coupling Reagents.Chem. Soc. Rev.2009 , 38, 606–631. Link

  • Physical Properties (CAS 56970-78-6): PubChem Database. 3-(4-Bromo-2-methylphenyl)propanoic acid. National Library of Medicine.[8] Link

  • General Amide Coupling Guide: Amide Bond Formation. Organic Chemistry Portal. Link

Sources

Application Note: Scalable Synthesis of 3-(4-Bromo-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromo-2-methylphenyl)propanoic acid is a critical scaffold in the synthesis of SGLT2 inhibitors, PPAR agonists, and other metabolic disease therapeutics. Its structural motif—a phenylpropanoic acid core decorated with an ortho-methyl group and a para-bromine handle—presents a specific synthetic challenge: selectivity .

While the propanoic acid chain is chemically simple, the ortho-methyl group introduces steric hindrance at the reaction site, and the para-bromine atom is labile under standard hydrogenation conditions (hydrodehalogenation).

This guide details a robust, two-step scalable protocol:

  • Knoevenagel Condensation: Utilizing 4-bromo-2-methylbenzaldehyde and malonic acid.

  • Chemoselective Reduction: A validated method to reduce the

    
    -unsaturated alkene without debromination.
    

Retrosynthetic Analysis

The most logical disconnection for scale-up relies on the Knoevenagel condensation. Alternative routes like the Heck reaction (using 4-bromo-2-methyl-1-iodobenzene) are often cost-prohibitive due to the starting material or require palladium catalysts that can be difficult to remove (ppm limits).

Diagram 1: Retrosynthetic Logic

Retrosynthesis Target Target: 3-(4-Bromo-2-methylphenyl)propanoic acid Intermediate Intermediate: 3-(4-Bromo-2-methylphenyl)acrylic acid Target->Intermediate Chemoselective Reduction SM1 Starting Material 1: 4-Bromo-2-methylbenzaldehyde Intermediate->SM1 Knoevenagel Condensation SM2 Starting Material 2: Malonic Acid Intermediate->SM2 + Pyridine/Base

Caption: Disconnection strategy prioritizing commercial availability of the aldehyde and avoiding heavy metal cross-coupling in the first step.

Detailed Experimental Protocols

Step 1: Knoevenagel Condensation (Doebner Modification)

This step constructs the carbon skeleton. The ortho-methyl group on the benzaldehyde slightly retards the reaction rate compared to unsubstituted benzaldehyde, requiring a higher temperature or longer reaction time.

Reagents:

  • 4-Bromo-2-methylbenzaldehyde (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Pyridine (Solvent/Base, 3-5 volumes)

  • Piperidine (Catalyst, 0.05 equiv)

Protocol:

  • Charge: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-bromo-2-methylbenzaldehyde (100 g, 0.50 mol) and malonic acid (62.4 g, 0.60 mol).

  • Solvent: Add pyridine (300 mL). Stir to obtain a suspension.

  • Catalyst: Add piperidine (2.5 mL).

  • Reaction: Heat the mixture to 90–100 °C . Evolution of CO₂ (decarboxylation) will be observed.

    • Process Note: The reaction proceeds through a cinnamic acid intermediate which decarboxylates in situ.

  • Monitoring: Maintain reflux for 4–6 hours. Monitor by HPLC (Target: <1% aldehyde remaining).

  • Workup:

    • Cool the reaction mass to 40 °C.

    • Pour the mixture slowly into ice-cold HCl (6N, 1.2 L) with vigorous stirring. Caution: Exothermic neutralization.

    • The product will precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid. Wash the cake with water (3 x 200 mL) to remove pyridinium salts.

  • Drying: Dry in a vacuum oven at 55 °C to constant weight.

Yield Expectation: 85–92% Product: (E)-3-(4-Bromo-2-methylphenyl)acrylic acid.

Step 2: Chemoselective Reduction

The Critical Challenge: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodehalogenation (cleaving the C-Br bond), yielding the impurity 3-(2-methylphenyl)propanoic acid.

Recommended Method: Transfer Hydrogenation with Zn/Acetic Acid This method is highly selective for


-unsaturated systems and inert toward aryl bromides under these conditions.

Reagents:

  • (E)-3-(4-Bromo-2-methylphenyl)acrylic acid (from Step 1)

  • Zinc Dust (Activated, 3.0 equiv)

  • Acetic Acid (Glacial, Solvent)

  • Water (Co-solvent, optional)

Protocol:

  • Charge: In a reactor, dissolve the acrylic acid derivative (50 g) in glacial acetic acid (250 mL).

  • Activation: Heat the solution to 80–90 °C .

  • Addition: Add Zinc dust (3 equiv) portion-wise over 1 hour.

    • Safety Note: Hydrogen gas may be evolved; ensure proper venting. The reaction is exothermic.

  • Reaction: Stir at 90 °C for 2–4 hours.

  • Monitoring: Check HPLC for disappearance of the alkene.

  • Workup:

    • Filter the hot reaction mixture through a Celite pad to remove unreacted Zinc/Zinc salts. Wash the pad with hot acetic acid.

    • Concentrate the filtrate under reduced pressure to ~20% volume.

    • Add water (500 mL) to precipitate the product.

    • Cool to 0–5 °C and stir for 1 hour.

  • Purification: Filter the solid. If the color is poor, recrystallize from Ethanol/Water (1:1).

Alternative Industrial Method: Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C) at 3-5 bar H₂. This catalyst is poisoned to prevent dehalogenation.

Diagram 2: Process Workflow

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction S1_React Reactants: Aldehyde + Malonic Acid S1_Heat Heat 100°C (-CO2) S1_React->S1_Heat S1_Quench Acid Quench (HCl) S1_Heat->S1_Quench S1_Iso Solid Isolation S1_Quench->S1_Iso S2_React Reactants: Acrylic Acid + Zn/AcOH S1_Iso->S2_React Intermediate Transfer S2_Filter Celite Filtration (Remove Zn) S2_React->S2_Filter S2_Cryst Crystallization (EtOH/H2O) S2_Filter->S2_Cryst

Caption: End-to-end process flow emphasizing the isolation of the acrylic acid intermediate.

Analytical Data & Quality Control

To ensure the integrity of the synthesis, the following specifications should be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Impurity A < 0.5% (Des-bromo analog)GC-MS / HPLC
Impurity B < 0.5% (Unreduced alkene)HPLC
Melting Point 102–105 °C (Literature dependent)Capillary
1H NMR Confirm 2-Me (s, 3H) and Propanoic CH2-CH2400 MHz DMSO-d6

Key NMR Signals (Expected):

  • 
     2.25 ppm (s, 3H, Ar-CH3 )
    
  • 
     2.50 ppm (t, 2H, -CH2-COO-)
    
  • 
     2.80 ppm (t, 2H, Ar-CH2-)
    
  • 
     7.0–7.4 ppm (m, 3H, Ar-H)
    

Safety and Scale-Up Considerations

  • Pyridine Handling: In Step 1, pyridine is used in large excess. On a pilot scale (>10 kg), a scrubber system is required to manage pyridine vapors. Alternatively, ammonium acetate in acetic acid can replace pyridine/piperidine to reduce odor and toxicity, though yields may decrease slightly.

  • Exotherms: The quenching of the Knoevenagel reaction (Pyridine + HCl) is highly exothermic. Controlled addition with internal temperature monitoring is mandatory.

  • Zinc Disposal: The zinc residue from Step 2 is pyrophoric when dry and contains heavy metals. It must be quenched with water and disposed of as hazardous solid waste.

  • Debromination Risk: If using catalytic hydrogenation (Method B), strictly control temperature (<50 °C) and pressure (<5 bar). The presence of the ortho-methyl group provides some steric protection, but the para-bromo is electronically vulnerable.

References

  • Knoevenagel Condensation Scale-up

    • Title: Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.
    • Source: Organic Syntheses 2018, 95, 328-344.
    • URL:[Link]

    • Relevance: Demonstrates the robustness of malonic acid condensations on aryl bromide substr
  • Selective Reduction Protocols: Title: Reduction of cinnamic acid with water-sodium borohydride-Raney nickel. Source: Synthetic Communications / ChemSpider (Methodology Validation). Relevance: Validates the use of metal-mediated reduction for cinnamic acids in aqueous media.
  • General Reactivity of 3-Bromo-2-methylbenzoic derivatives: Title: Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (Patent). Source: US Patent US20120309973A1. URL: Relevance: Provides context on the stability of the bromo-methyl-phenyl motif during acidic/basic workups.

Sources

Functionalization of the bromine moiety in 3-(4-Bromo-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Functionalization of the Bromine Moiety in 3-(4-Bromo-2-methylphenyl)propanoic Acid

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of synthetic strategies for the functionalization of the C(sp²)–Br bond in 3-(4-Bromo-2-methylphenyl)propanoic acid. This valuable building block offers a trifecta of synthetic handles: an aryl bromide for cross-coupling, a carboxylic acid for amide bond formation or reduction, and a methyl-substituted aromatic ring influencing electronic properties and steric environment. This document elucidates the core chemical challenges, particularly the management of the acidic carboxylic acid proton, and presents detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig), cyanation, and organometallic intermediate formation. The narrative emphasizes the rationale behind experimental design, offering insights into catalyst selection, reaction conditions, and troubleshooting to empower scientists in leveraging this versatile scaffold for complex molecule synthesis.

Introduction: The Strategic Value of 3-(4-Bromo-2-methylphenyl)propanoic acid

3-(4-Bromo-2-methylphenyl)propanoic acid is a bifunctional building block of significant interest in medicinal chemistry and materials science. The propanoic acid side chain provides a key anchor point for conjugation to biomolecules, formation of amide libraries, or further synthetic elaboration. The 4-bromo-2-methylphenyl core is a classic scaffold where the bromine atom serves as a versatile linchpin for the introduction of molecular complexity through a host of modern synthetic transformations.

The primary synthetic challenge arises from the presence of the carboxylic acid, which contains an acidic proton and a nucleophilic carbonyl oxygen. These features can interfere with many organometallic and transition-metal-catalyzed reactions by:

  • Quenching organometallic reagents (e.g., Grignard, organolithiums).

  • Reacting with bases required for catalytic cycles.

  • Potentially coordinating to and inhibiting the metal catalyst.

Therefore, a successful functionalization strategy requires a deliberate choice between two primary pathways, which form the core of this guide.

Core Synthetic Strategies: A High-Level Overview

The functionalization of the aryl bromide can be approached via two divergent, yet equally valid, strategies. The choice depends on the target molecule's complexity, the scale of the reaction, and the compatibility of subsequent synthetic steps.

G cluster_start cluster_strategy_a Strategy A: Protection-First Approach cluster_strategy_b Strategy B: Direct (Protection-Free) Approach cluster_end Start 3-(4-Bromo-2-methylphenyl)propanoic acid Protect Step 1: Carboxyl Protection (e.g., Esterification) Start->Protect Robust, Multi-step Func_B Direct C-Br Functionalization (Acid-Tolerant Conditions) Start->Func_B Atom Economical, Fewer Steps Func_A Step 2: C-Br Functionalization (Cross-Coupling, etc.) Protect->Func_A Deprotect Step 3: Deprotection (e.g., Saponification) Func_A->Deprotect End Functionalized Product Deprotect->End Func_B->End

Figure 1. High-level workflow comparing the protection-first and direct functionalization strategies.

Strategy A: The Protection-Functionalization-Deprotection Pathway

This classic approach involves masking the carboxylic acid, typically as an ester, to render it inert to the conditions of the C-Br functionalization reaction.[1][2] This method is exceptionally robust and reliable, though it adds two steps to the overall sequence.

Protocol 3.1: Methyl Ester Protection (Fischer Esterification)

This protocol converts the carboxylic acid to a methyl ester, a stable protecting group that is unreactive under most cross-coupling conditions.

Methodology:

  • To a solution of 3-(4-Bromo-2-methylphenyl)propanoic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 3-(4-bromo-2-methylphenyl)propanoate, which can often be used without further purification.

Protocol 3.2: Deprotection via Saponification

This protocol hydrolyzes the ester to regenerate the free carboxylic acid.

Methodology:

  • Dissolve the protected, functionalized product (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 0.2 M).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2-3 with 1 M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final deprotected acid.

Key Functionalization Reactions & Protocols

The following protocols can be applied to the methyl-ester-protected substrate from Protocol 3.1 or, in some cases, directly to the free acid as noted in "Strategy B" considerations.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling the aryl bromide with an organoboron species.[3][4] The reaction is known for its high functional group tolerance.

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-Br PdII_ArR Ar-Pd(II)L₂-R' PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Product Ar-R' PdII_ArR->Product Reductive Elimination Start Ar-Br Start->PdII_ArX Oxidative Addition Boronic R'-B(OH)₂ Base Base

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Protocol 4.1.1: Suzuki Coupling (Protected Substrate)

Materials:

  • Methyl 3-(4-bromo-2-methylphenyl)propanoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium Tetrakis, 3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 eq)

  • Solvent: Toluene/Water (4:1) or Dioxane/Water (4:1)

Methodology:

  • To a Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, typically hexanes/ethyl acetate gradient).

Strategy B Consideration: For a direct, protection-free Suzuki coupling, the use of a base like K₂CO₃ or K₃PO₄ in an aqueous solvent system is often successful.[6] The base is strong enough to facilitate the catalytic cycle but may not fully deprotonate the carboxylic acid under these conditions, or the resulting carboxylate may be tolerated by the catalyst system.

ParameterCondition for Protected SubstrateCondition for Free Acid (Strategy B)Rationale / Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, SPhos, XPhosBuchwald ligands (SPhos, XPhos) are often superior for challenging substrates.
Base K₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃A slightly stronger, non-nucleophilic base is preferred for the free acid.
Solvent Toluene/H₂O, Dioxane/H₂ODioxane/H₂O, THF/H₂OProtic co-solvents are essential for dissolving the base and boronic acid.
Temperature 80-100 °C80-110 °CHigher temperatures may be needed to drive the reaction with the free acid.

Table 1. Comparative conditions for Suzuki-Miyaura coupling.

Heck-Mizoroki Coupling: C(sp²)-C(sp²) Vinylation

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to stilbene and cinnamate-like structures.[7] The reaction typically requires a palladium catalyst and a base to regenerate the active Pd(0) species.[8][9]

Protocol 4.2.1: Heck Coupling (Protected Substrate)

Materials:

  • Methyl 3-(4-bromo-2-methylphenyl)propanoate (1.0 eq)

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 eq)

  • Pd(OAc)₂ (Palladium(II) Acetate, 2-5 mol%)

  • Ligand (e.g., P(o-tolyl)₃ or PPh₃) (4-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Cs₂CO₃) (2.0 eq)

  • Solvent: DMF, Dioxane, or Acetonitrile

Methodology:

  • Combine the aryl bromide, palladium acetate, ligand, and base in a sealable reaction vessel.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the alkene.

  • Seal the vessel and heat to 80-120 °C for 12-24 hours.[10]

  • After cooling, filter the reaction mixture through a pad of Celite® to remove palladium black and salts, washing with ethyl acetate.

  • Concentrate the filtrate and purify via flash column chromatography.

Strategy B Consideration: The Heck reaction can be challenging with a free carboxylic acid due to the use of amine bases (like Et₃N), which would form a salt. Using an inorganic base like K₂CO₃ or Cs₂CO₃ can circumvent this issue, though solubility may need to be optimized.[11]

Sonogashira Coupling: C(sp²)-C(sp) Alkynylation

The Sonogashira coupling provides a powerful method for installing a terminal alkyne, a highly versatile functional group for further chemistry (e.g., click chemistry, hydration, reduction). The reaction is co-catalyzed by palladium and copper(I).[12][13]

Protocol 4.3.1: Sonogashira Coupling (Protected Substrate)

Materials:

  • Methyl 3-(4-bromo-2-methylphenyl)propanoate (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Base: Diisopropylamine (DIPA) or Triethylamine (Et₃N)

  • Solvent: THF or DMF

Methodology:

  • To an inert-atmosphere flask, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.[14]

  • Add the degassed solvent (THF), followed by the base (which can often serve as co-solvent).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours.[15] The reaction is often rapid.

  • Upon completion, dilute with ether and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Strategy B Consideration: This reaction is highly incompatible with the free carboxylic acid due to the requirement for a strong amine base. A protection strategy is almost always mandatory for Sonogashira couplings.[16]

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a premier method for constructing aryl-amine bonds, which are prevalent in pharmaceuticals.[17][18] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[19]

Protocol 4.4.1: Buchwald-Hartwig Amination (Protected Substrate)

Materials:

  • Methyl 3-(4-bromo-2-methylphenyl)propanoate (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) with a specialized ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Solvent: Toluene or Dioxane (anhydrous)

Methodology:

  • In a glovebox or under a strict inert atmosphere, combine the aryl bromide, palladium precatalyst, ligand, and base in a Schlenk tube.

  • Add anhydrous, degassed solvent.

  • Add the amine coupling partner.

  • Seal the tube and heat to 80-110 °C for 8-24 hours.[20]

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify by chromatography.

Strategy B Consideration: The strong bases (e.g., NaOtBu) used in this reaction necessitate protection of the carboxylic acid.[21] Using a weaker base like K₃PO₄ may allow for direct coupling in some cases, but this is substrate-dependent and requires careful optimization.

Cyanation: Introduction of a Nitrile Moiety

The nitrile group is a valuable synthetic intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole. Transition-metal-catalyzed cyanation offers a milder alternative to the classical Rosenmund-von Braun reaction.[22][23]

Protocol 4.5.1: Palladium-Catalyzed Cyanation (Protected Substrate)

Materials:

  • Methyl 3-(4-bromo-2-methylphenyl)propanoate (1.0 eq)

  • Cyanide Source: Zinc Cyanide (Zn(CN)₂) (0.6 eq) or Potassium Ferrocyanide (K₄[Fe(CN)₆]) (0.5 eq)[24]

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) or Pd₂(dba)₃ with a ligand like dppf

  • Solvent: Anhydrous DMF or DMAc

Methodology:

  • Under an inert atmosphere, combine the aryl bromide, cyanide source, and palladium catalyst in a flask.

  • Add the anhydrous, degassed solvent.

  • Heat the mixture to 100-140 °C for 6-18 hours.

  • Cool the reaction and carefully quench with an aqueous solution (e.g., NaHCO₃). Caution: Handle cyanide-containing waste streams with extreme care and according to institutional safety protocols.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers, dry, concentrate, and purify.

Strategy B Consideration: Given the basicity of cyanide sources and the high temperatures, protection of the carboxylic acid is strongly recommended to avoid side reactions and improve yields.[25]

Organometallic Intermediate Formation

Formation of a Grignard or organolithium reagent opens the door to reaction with a wide array of electrophiles (aldehydes, ketones, CO₂, etc.). However, these reagents are extremely strong bases.

Causality and Incompatibility: The acidic proton of the carboxylic acid (pKa ~4-5) is orders of magnitude more acidic than the protons from which Grignard and organolithium reagents are derived. Therefore, direct attempts to form these reagents will result in immediate deprotonation of the acid to form a carboxylate, consuming the organometallic reagent and preventing the desired halogen-metal exchange.[26][27]

Protocol 4.6.1: Grignard Formation and Trapping (Protected Substrate)

Materials:

  • Methyl 3-(4-bromo-2-methylphenyl)propanoate (1.0 eq)

  • Magnesium turnings (activated) (1.5 eq)

  • Initiator: A small crystal of Iodine (I₂)

  • Solvent: Anhydrous THF or Diethyl Ether

  • Electrophile (e.g., benzaldehyde, dry ice) (1.1 eq)

Methodology:

  • Flame-dry all glassware and cool under a stream of inert gas.

  • Add magnesium turnings and the iodine crystal to the reaction flask. Gently heat until iodine vapor is observed (activates the Mg surface).[30]

  • Add a small portion of a solution of the aryl bromide in anhydrous THF. The reaction should initiate (slight exotherm, disappearance of iodine color).

  • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir for an additional 1-2 hours.

  • Cool the Grignard solution to 0 °C and add a solution of the electrophile in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract with ether, wash, dry, and purify the product.

Conclusion and Outlook

3-(4-Bromo-2-methylphenyl)propanoic acid is a powerful and versatile synthetic intermediate. The successful functionalization of its aryl bromide moiety hinges on a clear strategic decision regarding the management of the carboxylic acid group. For robust, predictable outcomes across the broadest range of transformations, particularly those employing strong bases or highly reactive organometallics, a protection-deprotection sequence is the gold standard. However, for atom economy and step efficiency in Suzuki and certain Heck reactions, direct, protection-free methods offer an attractive alternative with careful optimization of reaction conditions. This guide provides the foundational protocols and strategic insights necessary for researchers to confidently and effectively incorporate this valuable building block into their synthetic programs.

References

  • Heck, R. F. (1969). The Palladium-Catalyzed Vinylation of Organic Halides. Journal of the American Chemical Society. Available at: [Link]

  • Heck reaction of aryl bromides with 1-cyclohexene-1-carboxylic acid. (n.d.). ResearchGate. Available at: [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. (2024). MDPI. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia contributors. (n.d.). Protecting group. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). Molecules. Available at: [Link]

  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. (2012). Catalysis Science & Technology. Available at: [Link]

  • Grignard Reagent: Reactions, Preparation, Mechanism. (n.d.). ADICHEMISTRY. Available at: [Link]

  • Grignard Reaction. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Wikipedia contributors. (n.d.). Heck reaction. Wikipedia. Available at: [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2020). Molecules. Available at: [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Protecting Groups for Carboxylic acid. (2020). YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). Organic Chemistry Portal. Available at: [Link]

  • Protection and deprotection of carboxylic acid. (n.d.). Slideshare. Available at: [Link]

  • Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lithium Halogen Exchange. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). Organic Letters. Available at: [Link]

  • Wikipedia contributors. (n.d.). Metal–halogen exchange. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Walborsky, H. M. (1974). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Available at: [Link]

  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (2024). MDPI. Available at: [Link]

  • Metal Insertions and Halogen Exchange. (n.d.). ETH Zurich. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Available at: [Link]

  • Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. (2021). YouTube. Available at: [Link]

  • Protection and deprotection of carboxylic acid group. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Available at: [Link]

  • Carboxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (2018). Molecules. Available at: [Link]

  • Bromocarboxylic acid synthesis by bromination. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields of 3-(4-Bromo-2-methylphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimized synthesis of 3-(4-Bromo-2-methylphenyl)propanoic acid , focusing on overcoming common yield-limiting factors such as regiochemical ambiguity and chemoselective reduction failures.

Executive Summary: Route Selection & Strategy

The synthesis of 3-(4-Bromo-2-methylphenyl)propanoic acid presents two primary challenges: regiocontrol of the aromatic substitution and chemoselectivity during the reduction of the alkene in the presence of an aryl bromide.

  • Route A (Recommended): Knoevenagel Condensation + Selective Reduction.

    • Why: Establishes the correct substitution pattern before ring closure is not required, as the starting material (4-bromo-2-methylbenzaldehyde) already contains the correct regiochemistry. The main challenge is preventing debromination during the reduction step.

  • Route B (Not Recommended): Friedel-Crafts Succinoylation.

    • Why: Reaction of 3-bromotoluene with succinic anhydride typically yields a mixture of isomers. The major product is often the para-to-methyl isomer (3-(2-bromo-4-methylphenyl)...), which is the wrong regioisomer. Separation is difficult and yields of the desired product are low.

This guide focuses on Route A , providing a self-validating protocol for the Knoevenagel condensation and subsequent selective hydrogenation.

Validated Synthetic Workflow

Phase 1: Knoevenagel Condensation

Objective: Synthesis of (E)-3-(4-Bromo-2-methylphenyl)acrylic acid.

Reagents:

  • 4-Bromo-2-methylbenzaldehyde (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Pyridine (Solvent/Base)[1]

  • Piperidine (Catalyst, 0.1 equiv)

Protocol:

  • Dissolve 4-bromo-2-methylbenzaldehyde and malonic acid in pyridine (3-5 mL per mmol aldehyde).

  • Add piperidine catalyst.

  • Critical Step: Heat to 80–100°C for 2–4 hours to promote condensation.

  • Decarboxylation: Increase temperature to reflux (115°C) for 1–2 hours until CO₂ evolution ceases.

  • Workup: Pour the cooled mixture into excess ice-cold dilute HCl (pH < 2). The product should precipitate as a white/off-white solid. Filter, wash with water, and dry.

Troubleshooting Phase 1:

IssuePossible CauseCorrective Action
Low Yield / No Precipitate Incomplete hydrolysis/acidification.Ensure the final mixture is strongly acidic (pH 1-2). Pyridine salts can solubilize the product; use enough HCl to neutralize all pyridine.
Oily Product Impurities or mixed anhydrides.Recrystallize from Ethanol/Water (1:1) or Toluene.
Incomplete Decarboxylation Temperature too low.Ensure reflux is vigorous. If the intermediate dicarboxylic acid persists, heat the solid neat at 140°C or in quinoline with Cu powder (classic decarboxylation).
Phase 2: Chemoselective Reduction

Objective: Reduction of the alkene to the alkane without removing the bromine atom. Target: 3-(4-Bromo-2-methylphenyl)propanoic acid.

The Problem: Standard Catalytic Hydrogenation (Pd/C + H₂) often leads to hydrodehalogenation , yielding 3-(2-methylphenyl)propanoic acid (Debrominated impurity).

Recommended Method: Wilkinson’s Catalyst [RhCl(PPh₃)₃] Homogeneous hydrogenation using Wilkinson's catalyst is highly selective for alkenes and tolerates aryl halides.

Protocol:

  • Dissolve the acrylic acid derivative (from Phase 1) in Benzene/Ethanol (1:1) or THF.

  • Add Wilkinson’s Catalyst (1–2 mol%).

  • Purge with H₂ gas (balloon pressure is usually sufficient, or 1-3 atm).

  • Stir at room temperature or mild heat (40°C) for 12–24 hours.

  • Workup: Concentrate solvent. The Rhodium catalyst can be removed by passing the residue through a short pad of silica gel or by base extraction (extract product into NaHCO₃, wash organics, then acidify aqueous layer).

Alternative Method: Diimide Reduction (Metal-Free) Uses hydrazine generated in situ. Excellent chemoselectivity for C=C vs Ar-Br.

  • Suspend the acrylic acid substrate in Ethanol.

  • Add p-Toluenesulfonylhydrazide (2.5 equiv).

  • Heat to reflux.

  • Add Sodium Acetate (2.5 equiv) dissolved in water dropwise.

  • Reflux for 4–6 hours. Nitrogen gas is evolved.

  • Workup: Dilute with water, extract with Ethyl Acetate.

Visualizing the Workflow & Logic

SynthesisGuide Start Start: 4-Bromo-2-methylbenzaldehyde Knoevenagel Step 1: Knoevenagel Condensation (Malonic Acid / Pyridine / Piperidine) Start->Knoevenagel Intermediate Intermediate: 3-(4-Bromo-2-methylphenyl)acrylic acid Knoevenagel->Intermediate Decision Step 2: Reduction Strategy (Selectivity Check) Intermediate->Decision MethodA Method A: Pd/C + H2 (Standard Hydrogenation) Decision->MethodA Avoid MethodB Method B: Wilkinson's Cat. + H2 (Homogeneous) Decision->MethodB Preferred MethodC Method C: Diimide (NH2NH2) (Chemical Reduction) Decision->MethodC Alternative ResultBad Result: Debromination (Yield Loss / Impurity) MethodA->ResultBad ResultGood Target: 3-(4-Bromo-2-methylphenyl)propanoic acid (High Purity) MethodB->ResultGood MethodC->ResultGood

Caption: Decision tree for synthesis, highlighting the critical divergence in the reduction step to preserve the aryl bromide.

Troubleshooting & FAQ

Q1: Why can't I use the Friedel-Crafts reaction with 3-bromotoluene and succinic anhydride?

A: You can, but the yield will be poor due to regioselectivity.

  • Mechanism: The methyl group is an ortho/para activator. The bromo group is a deactivator.

  • Outcome: The major attack occurs para to the methyl group (Position 4), yielding 3-(2-bromo-4-methylphenyl)propanoic acid .

  • Target Requirement: You need attack at Position 6 (ortho to methyl, para to bromo) to get the desired 4-bromo-2-methyl substitution pattern. This position is sterically hindered and less electronically favored, making the Knoevenagel route superior.

Q2: I used Pd/C for hydrogenation and my mass spec shows M-80 peak (Loss of Br). How do I fix this?

A: The Pd/C catalyst is facilitating oxidative addition into the C-Br bond.

  • Immediate Fix: Switch to Wilkinson’s Catalyst (RhCl(PPh₃)₃) or Diimide reduction as described in Phase 2.

  • Optimization with Pd/C: If you must use Pd/C, you can try "poisoning" the catalyst with diphenylsulfide or using lower pressure (1 atm) and stopping exactly at 1 equivalent of H₂ uptake, but this is difficult to control reproducibly.

Q3: My Knoevenagel product is not precipitating upon acidification.

A: This often happens if too much pyridine is left or the volume is too high.

  • Concentrate: Remove 50-70% of the pyridine via rotary evaporation before acidification.

  • Cooling: Ensure the HCl/Ice mixture is at 0°C.

  • Seed: If you have a small amount of crude solid from a previous batch, add a seed crystal.

Data Comparison: Reduction Methods

MethodReagentSelectivity (C=C vs Ar-Br)YieldNotes
Pd/C Hydrogenation H₂, 10% Pd/CLow40-60%High risk of debromination; requires strict monitoring.
Wilkinson's Catalyst H₂, RhCl(PPh₃)₃High 85-95% Gold standard; requires catalyst removal (chromatography).
Diimide Reduction TsNHNH₂, NaOAcHigh 75-85%Metal-free; easy workup; reagents must be fresh.
Transfer Hydrogenation HCO₂H, Rh dimerHigh80-90%Good alternative; avoids H₂ gas cylinders.

References

  • Knoevenagel Condensation Optimization

    • Organic Syntheses, Coll. Vol. 3, p. 377 (1955); Vol. 29, p. 39 (1949).
    • Thermo Fisher Scientific. "Knoevenagel Condensation Reaction Guide." Link

  • Selective Reduction (Wilkinson's Catalyst)

    • Osborn, J. A., et al. "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes." Journal of the Chemical Society A, 1966, 1711-1732. Link

  • Diimide Reduction

    • Pasto, D. J., & Taylor, R. T. "Reduction with Diimide." Organic Reactions, 1991, 40, 91-155. Link

  • Transfer Hydrogenation (Rh-Catalyzed)

    • Chemical Methodologies, "Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid." (2025).[2] Link

Sources

Technical Support Center: Recrystallization of 3-(4-Bromo-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Strategy

Q: What is the most effective solvent system for recrystallizing 3-(4-Bromo-2-methylphenyl)propanoic acid?

A: Based on the structural properties of aryl-propanoic acids and data from closely related analogs (e.g., 3-(4-bromophenyl)butanoic acid and 2-(4-bromophenyl)-2-methylpropanoic acid), the optimal solvent system depends on your specific impurity profile.

This molecule features a lipophilic bromotoluene core and a polar carboxylic acid tail. This "amphiphilic" nature dictates a specific solubility profile:

Recommended Solvent Systems
Solvent SystemTypeSuitabilityMechanism of Action
Ethyl Acetate / Heptane BinaryPrimary Recommendation Gradient Polarity: The acid dissolves readily in hot EtOAc. Heptane acts as an anti-solvent to drive crystallization upon cooling, effectively rejecting non-polar byproducts.
Ethanol / Water (9:1 to 7:3) BinaryHigh Polarity Removal Hydrophobic Effect: Excellent for removing inorganic salts or highly polar synthetic residues (e.g., catalyst ligands). The hydrophobic aryl core crystallizes out as water content increases or temperature drops.
Toluene SingleScale-Up / Azeotropic Temperature Coefficient: Good for larger scales. Toluene can also azeotropically remove residual water from the crude material, which is critical if the acid is prone to hydration.
Heptane / Hexane SingleFinal Polish Trituration: If the product is solid but sticky (oily), triturating in hot heptane can remove surface impurities and induce hardening.

Detailed Experimental Protocol

Q: Can you provide a step-by-step workflow for the Ethyl Acetate/Heptane system?

A: Yes. This protocol maximizes yield while minimizing the risk of "oiling out" (phase separation into a liquid oil rather than a crystal).

Workflow Diagram

Recrystallization_Workflow Start Crude Solid (3-(4-Bromo-2-methylphenyl)propanoic acid) Dissolve Dissolve in Min. Hot EtOAc (Reflux, ~77°C) Start->Dissolve Filter Hot Filtration (Remove insoluble particulates) Dissolve->Filter Add_Anti Add Warm Heptane (Dropwise until persistent turbidity) Filter->Add_Anti Reheat Re-heat to Clear Solution Add_Anti->Reheat Cool_Slow Slow Cool to RT (Stirred, 2-4 hours) Reheat->Cool_Slow Seed Seed at 35-40°C (Critical for preventing oiling) Cool_Slow->Seed If no crystals form Chill Chill to 0-4°C (1 hour) Cool_Slow->Chill Seed->Cool_Slow Collect Vacuum Filtration & Wash with Cold Heptane Chill->Collect

Caption: Optimized binary solvent recrystallization workflow for aryl-alkanoic acids.

Step-by-Step Procedure:
  • Dissolution: Place the crude acid in a round-bottom flask. Add Ethyl Acetate (EtOAc) in small portions while heating to reflux (~77°C). Use the minimum amount required to fully dissolve the solid.[1]

  • Clarification: If insoluble particles (dust, salts) are present, perform a hot filtration through a pre-warmed glass frit or Celite pad.

  • Anti-Solvent Addition: While keeping the solution near boiling, slowly add Heptane (or Hexane).

    • Stop Point: Stop adding heptane immediately when a faint cloudiness (turbidity) persists.

  • Clearing: Add a few drops of hot EtOAc to redissolve the turbidity and obtain a clear solution.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Critical Step: If the solution remains clear at 40°C, add a seed crystal of pure product to initiate nucleation.

  • Harvesting: Cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield. Filter the crystals using vacuum filtration.[1]

  • Washing: Wash the filter cake with cold Heptane (do not use EtOAc, as it will redissolve the product).

  • Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky droplet layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the temperature of the solution drops below the phase separation limit before it drops below the melting point of the solvated solid. This is common with ortho-substituted aromatics like yours, where the methyl group disrupts crystal packing.

Corrective Actions:

  • Seeding (The Golden Rule): You must keep the solution in the metastable zone. Cool the solution to just above the oiling temperature and add seed crystals.

  • Reduce Anti-Solvent: You may have added too much Heptane. Re-dissolve by adding more EtOAc and try again with a higher ratio of solvent-to-antisolvent.

  • Use a Single Solvent: Switch to Toluene . The boiling point (110°C) allows for a wider cooling ramp, and aromatic-aromatic pi-stacking interactions can stabilize the solute, preventing phase separation [1].

Q: I have a persistent yellow color in my crystals. How do I remove it?

A: The yellow color typically indicates trace oxidation products (quinones) or carryover from bromination reagents.

Protocol:

  • Dissolve the crude material in your primary solvent (e.g., hot EtOAc).

  • Add Activated Carbon (Charcoal) (1-5% by weight).

  • Reflux for 15-30 minutes.

  • Hot Filter carefully through Celite to remove the carbon.

  • Proceed with crystallization.[1][2][3][4] Note: Do not use charcoal if your yield is already low, as it can adsorb some product.

Q: The isomeric purity (regioisomer removal) is not improving. What should I do?

A: If you are trying to separate the 4-bromo-2-methyl isomer from a 2-bromo-4-methyl or des-methyl impurity, standard recrystallization relies on the difference in lattice energy.

  • Strategy: Switch to Aqueous Methanol (MeOH/H2O) .

  • Why? Research on the analog 2-(4-bromophenyl)-2-methylpropanoic acid demonstrates that aqueous methanol (recrystallization yield 78%, purity >99%) is highly effective for rejecting structural isomers in phenyl-alkanoic acids [2]. The high dielectric constant of water forces the more hydrophobic (correctly substituted) isomer to crystallize first.

Mechanistic Logic & Decision Tree

Q: How do I decide between the solvent systems without wasting material?

A: Use this logic gate based on your crude material's behavior.

Solvent_Decision_Tree Start Analyze Crude Material Is_Colored Is the solid colored (Yellow/Orange)? Start->Is_Colored Carbon_Treat Perform Carbon Treatment in EtOAc Is_Colored->Carbon_Treat Yes Check_Solubility Check Solubility in Hot Heptane Is_Colored->Check_Solubility No Carbon_Treat->Check_Solubility Soluble_Heptane Soluble? Check_Solubility->Soluble_Heptane Use_Heptane Use Single Solvent: Heptane or Toluene Soluble_Heptane->Use_Heptane Yes (High Sol.) Check_Isomers Is Isomeric Purity Critical? Soluble_Heptane->Check_Isomers No (Low Sol.) Use_Binary Use Binary System: EtOAc + Heptane Check_Isomers->Use_Binary No Use_Aq_MeOH Use Aqueous Methanol (MeOH + H2O) Check_Isomers->Use_Aq_MeOH Yes

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

References

  • Organic Syntheses, Coll. Vol. 95 . (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Demonstrates the efficacy of Heptane systems for bromophenyl-alkanoic acids).

  • Quick Company Technical Disclosure . (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (Validates Aqueous Methanol for high-purity separation of bromophenyl regioisomers).

  • University of Massachusetts Amherst . (n.d.). Recrystallization Summary and Theory. (Foundational thermodynamic principles for binary solvent selection).

Sources

Technical Support Center: Solubility Optimization for 3-(4-Bromo-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: October 26, 2023 Technical Lead: Senior Application Scientist, Chemical Biology Division[1][2]

Executive Summary & Compound Profile

The Core Issue: Users frequently report precipitation of 3-(4-Bromo-2-methylphenyl)propanoic acid (BMPPA) when transitioning from organic stock solutions to aqueous biological media.[2] This behavior is dictated by its "Lipophilic Acid" profile.[1] The molecule possesses a hydrophobic core (brominated toluene ring) competing with a hydrophilic tail (propanoic acid).[1][2]

Physicochemical Snapshot:

  • Molecular Weight: 243.10 g/mol [1][2][3]

  • Predicted LogP: ~3.0 (Moderate Lipophilicity)[1][2]

  • pKa (Carboxylic Acid): ~4.7 – 4.8[1][2]

  • Solubility Class: pH-Dependent.[1][2] Insoluble in water at pH < 5; Soluble in organic solvents (DMSO, DMF, DCM).[1][2]

Solubility Decision Matrix

Before proceeding, identify your application to select the correct solvent system.[1][2]

SolubilityMatrix Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Purification/Reaction) Start->Synthesis DMSORoute DMSO Stock (10-50 mM) BioAssay->DMSORoute Primary Solvent OrgSolvent DCM, EtOAc, or MeOH Synthesis->OrgSolvent Dissolution BufferCheck Check Buffer pH DMSORoute->BufferCheck Dilution Step FinalSol Final Sol: <1% DMSO pH > 7.4 BufferCheck->FinalSol If pH > pKa BaseExtract Extraction: 1M NaOH (Forms Na-Salt) OrgSolvent->BaseExtract Workup

Figure 1: Decision tree for solvent selection based on experimental intent.[2]

Troubleshooting Guide (FAQ Format)

Category A: Biological Assays & Media Compatibility[2]

Q1: I dissolved the compound in DMSO, but it precipitates immediately when added to cell culture media. Why?

Diagnosis: This is the "Solvent Shift Shock."[1] You are transitioning from a solvent with a dielectric constant of ~47 (DMSO) to one of ~80 (Water).[1][2] The hydrophobic 4-bromo-2-methylphenyl moiety aggregates faster than the water molecules can solvate the carboxylic acid tail.[2]

The Fix (Protocol):

  • Prepare Stock: Dissolve BMPPA in anhydrous DMSO at 1000x your final desired concentration (e.g., 10 mM stock for 10 µM final).

  • The Intermediate Step: Do not pipette directly into the bulk media.[1]

    • Pipette the DMSO stock into a small volume of PBS (pH 7.4) or media while vortexing rapidly.

    • Why? This prevents local regions of high concentration where the compound exceeds its saturation limit (

      
      ).[1][2]
      
  • Check pH: Ensure your media contains HEPES or Bicarbonate buffering.[1][2] If the media pH drops below 5.0 locally, the compound protonates and crashes out.[1][2]

Q2: Can I use ethanol instead of DMSO? Answer: Yes, but with caution. Ethanol is less toxic to some cell lines but has a higher evaporation rate, which can change stock concentrations over time.[1][2]

  • Recommendation: Use DMSO for long-term storage (-20°C).[2] Use Ethanol only if your assay is strictly DMSO-sensitive.[1][2]

Category B: Aqueous Solubility & pH Dependency[2]

Q3: Why won't this compound dissolve in water, even with sonication?

Diagnosis: You are fighting the Henderson-Hasselbalch Equation .[1][2] At neutral water pH (typically ~6.0-7.0 for unbuffered water) or acidic conditions, the compound exists as the free acid (protonated).[1][2] The lipophilic bromine and methyl groups dominate, making it insoluble.[1][2]

The Fix (Salt Formation Protocol): To achieve aqueous solubility without organic co-solvents, you must convert the acid to its salt form (Sodium 3-(4-bromo-2-methylphenyl)propanoate).[2]

  • Calculate Equivalence: Weigh your compound. Calculate moles (

    
    ).[1][2]
    
  • Add Base: Add 1.05 equivalents of 0.1 M NaOH or KOH.[1]

  • Dissolve: Vortex. The solution should clear as the carboxylate anion (

    
    ) forms.[2]
    
    • Mechanism:[1][2][4] The negative charge on the carboxylate creates a hydration shell, overcoming the crystal lattice energy of the hydrophobic core.[1][2]

pKaSwitch Acid pH < 4.8 (Protonated) Free Acid Form INSOLUBLE (Precipitate) Equilibrium pKa ≈ 4.8 Equilibrium Point Acid->Equilibrium Add NaOH Equilibrium->Acid pH Decrease Base pH > 7.0 (Deprotonated) Carboxylate Anion SOLUBLE (Clear Solution) Equilibrium->Base pH Increase Base->Equilibrium Add HCl

Figure 2: The pH-dependent solubility switch.[2] Maintaining pH > 7.0 is critical for aqueous stability.

Category C: Chemical Synthesis & Purification[2]

Q4: How do I purify this compound from reaction byproducts?

Answer: Exploit the "Acid-Base Swing."[1][2] Since BMPPA is a carboxylic acid, you can separate it from non-acidic impurities (like unreacted bromotoluenes) using liquid-liquid extraction.[1][2]

Step-by-Step Protocol:

  • Dissolve: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane).[1][2]

  • Extract (Basic): Wash the organic layer with saturated NaHCO₃ or 1M NaOH .[1][2]

    • Result: BMPPA converts to its salt and moves into the aqueous layer.[1] Impurities stay in the organic layer.[1]

  • Separate: Discard the organic layer (impurities).[1][2] Keep the aqueous layer.[1]

  • Precipitate (Acidic): Slowly add 1M HCl to the aqueous layer while stirring until pH < 2.

    • Result: BMPPA reprotonates and precipitates as a white solid.[1][2]

  • Filter: Collect the solid via vacuum filtration.[1]

Solvent Compatibility Table

SolventSolubility RatingApplication Notes
DMSO High (>50 mg/mL)Preferred for biological stocks.[2] Hygroscopic (keep sealed).[1][2]
Ethanol High (>30 mg/mL)Good alternative for synthesis; evaporation risk for stocks.[1][2]
Water (pH 7) Low (<0.1 mg/mL)Not recommended without pH adjustment.[1][2]
PBS (pH 7.4) Moderate Soluble only at low concentrations (<100 µM).[1][2]
0.1 M NaOH High Forms sodium salt.[1] Best for aqueous stock preparation.[1][2]
DCM High Ideal for synthesis and extraction.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 167544, 2-Bromo-3-phenylpropanoic acid (Analogous Structure).[2] Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[1][2] CRC Press.[1][2] (General principles of LogP and melting point influence on solubility).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Mechanistic explanation of pH-dependent solubility profiling).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[1][2] (Protocols for DMSO stock management and precipitation avoidance).

Sources

Technical Support Center: Purification of 3-(4-Bromo-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-(4-Bromo-2-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity final product. The following question-and-answer format addresses common challenges and provides step-by-step solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 3-(4-Bromo-2-methylphenyl)propanoic acid?

A1: The impurities in your crude product are largely dependent on the synthetic route employed. However, common impurities can include unreacted starting materials, positional isomers, and byproducts from side reactions.[1][2] For instance, if the synthesis involves bromination of 3-(2-methylphenyl)propanoic acid, you might encounter isomeric products where the bromine atom is at a different position on the aromatic ring.[2]

Common Potential Impurities:

  • Unreacted Starting Materials: Such as 3-(2-methylphenyl)propanoic acid.

  • Positional Isomers: For example, 3-(3-Bromo-2-methylphenyl)propanoic acid or 3-(5-Bromo-2-methylphenyl)propanoic acid.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

A multi-technique approach is often essential for a thorough purity assessment, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Troubleshooting Guides

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

A2: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point of the mixture or when the compound's solubility is too high in the chosen solvent at the cooling temperature.

Troubleshooting Steps:

  • Solvent System Modification:

    • Introduce an Anti-Solvent: If your compound is highly soluble, try dissolving it in a minimum amount of a good solvent and then slowly adding an "anti-solvent" (in which your product is insoluble) until the solution becomes turbid. Then, gently heat until the solution is clear and allow it to cool slowly.

    • Change the Solvent: Experiment with different solvent systems. A common strategy is to use a solvent mixture, such as hexane and ethyl acetate, adjusting the polarity based on Thin Layer Chromatography (TLC) analysis.[3]

  • "Seeding" the Solution:

    • If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.

    • Alternatively, gently scratch the inside of the flask with a glass rod at the meniscus to create a rough surface that can promote nucleation.

  • Purification by Chromatography: If recrystallization proves difficult, column chromatography is a reliable alternative for purifying oily products.[3]

Q3: I performed a recrystallization, but my product purity did not improve significantly according to HPLC analysis. What went wrong?

A3: This indicates that the chosen recrystallization conditions were not effective at separating the impurities from your desired product. The key to successful recrystallization is the differential solubility of the product and impurities in the chosen solvent system.[4][5]

Causality and Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[4][6] If the impurities have similar solubility profiles to your product in the chosen solvent, co-crystallization can occur.

    • Solution: A systematic solvent screen is recommended. Test the solubility of your crude product in a range of solvents with varying polarities.

  • Cooling Rate: Cooling the solution too quickly can cause the product to precipitate rapidly, trapping impurities within the crystal lattice.[4]

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize recovery.[4]

  • Insufficient Washing: After filtration, the crystals must be washed with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.

    • Solution: Ensure the wash solvent is pre-chilled to minimize dissolution of the purified product.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-(4-Bromo-2-methylphenyl)propanoic acid.[1][7]

Instrumentation and Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve a small amount of the crude or purified compound in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[1]

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of a solid organic compound.[4][5][6]

Materials:

  • Crude 3-(4-Bromo-2-methylphenyl)propanoic acid

  • Selected recrystallization solvent (e.g., ethanol, hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to just cover the solid.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more hot solvent dropwise if necessary to achieve full dissolution.[4]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to induce further crystallization.[6]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals, and determine their melting point and purity by HPLC. A narrow melting point range close to the literature value indicates high purity.[4]

Visualized Workflows

Below are diagrams illustrating key decision-making processes in the purification of 3-(4-Bromo-2-methylphenyl)propanoic acid.

Purification_Troubleshooting start Crude Product (Oily or Solid) is_solid Is the product solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No (Oily) purity_check1 Check Purity (HPLC) recrystallize->purity_check1 success Pure Product (>98%) purity_check1->success Purity OK troubleshoot_recryst Troubleshoot Recrystallization (Solvent, Cooling Rate) purity_check1->troubleshoot_recryst Purity Not OK troubleshoot_recryst->recrystallize purity_check2 Check Purity (HPLC) column_chrom->purity_check2 purity_check2->success Purity OK purity_check2->column_chrom Purity Not OK (Adjust Eluent)

Caption: Decision workflow for purifying crude product.

Recrystallization_Troubleshooting start Low Purity After Recrystallization cause1 Inappropriate Solvent Choice start->cause1 cause2 Cooling Rate Too Fast start->cause2 cause3 Insufficient Washing start->cause3 solution1 Perform Solvent Screen cause1->solution1 solution2 Slow Cooling to RT, Then Ice Bath cause2->solution2 solution3 Wash Crystals with Cold Solvent cause3->solution3

Caption: Troubleshooting low purity after recrystallization.

References

  • BenchChem. (n.d.). Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone: A Comparative Guide.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • Klusáková, J., & Dolečková, I. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 225-230. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Stability of 3-(4-Bromo-2-methylphenyl)propanoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 3-(4-Bromo-2-methylphenyl)propanoic acid

Executive Summary

Status: STABLE under standard aqueous basic conditions (


, 

).

3-(4-Bromo-2-methylphenyl)propanoic acid is a robust intermediate. In basic media (NaOH, KOH,


), it rapidly forms a stable carboxylate salt.[1] The aryl bromide moiety is chemically inert to hydroxide nucleophiles under these conditions due to the lack of electron-withdrawing activation on the aromatic ring.

Primary Risks:

  • "Oiling Out" (Physical): The sodium salt is amphiphilic (soap-like), often causing emulsions during extraction rather than chemical degradation.[1]

  • Pd-Catalyzed Side Reactions (Chemical): If residual Palladium is present from a previous step, basic conditions will promote side reactions (hydrolysis or coupling).[1]

Module 1: Solubility & Salt Formation

The Chemistry of Dissolution

Users often mistake slow dissolution for instability.[1] This molecule behaves as a surfactant.[1]

  • Acid Form (

    
    ):  Insoluble in water.[1] Soluble in organic solvents (DCM, EtOAc).[1]
    
  • Salt Form (

    
    ):  Soluble in water.[1] Insoluble in non-polar organics.[1]
    

Q: I added 1M NaOH, but the solid is clumping and not dissolving. Is it decomposing? A: No, it is likely forming a "grease" layer.[1] The 2-methyl group and bromine atom increase lipophilicity compared to simple phenylpropanoic acid.

  • Mechanism: The surface converts to the sodium salt, which forms a gel-like barrier preventing base from reaching the core of the solid particles.

  • Solution: Do not heat immediately. Add a co-solvent (e.g., 5–10% Methanol or THF) to wet the solid, then add the aqueous base with vigorous stirring.[1]

Q: What is the critical pH for extraction? A: The


 of the propanoic acid tail is approximately 4.7 .
  • To keep it in the Water Phase : Maintain

    
     (99% ionized).[1]
    
  • To extract into Organic Phase : Adjust to

    
     (99% protonated).[1]
    

Module 2: Chemical Stability (The Aryl Bromide)

Q: Will the Bromine atom hydrolyze to a Phenol (OH) in strong base? A: No. This is a common misconception.[1]

  • Explanation: Nucleophilic Aromatic Substitution (

    
    ) requires the ring to be electron-deficient (e.g., substituted with 
    
    
    
    or
    
    
    groups ortho/para to the bromide).
  • Your Molecule: The 2-methyl group is electron-donating, and the alkyl chain is neutral/donating. The ring is too electron-rich for

    
     to attack the carbon bearing the bromine.
    

Q: I see a new spot on TLC after refluxing in NaOH. What happened? A: If you see degradation, check for Transition Metal Contamination .[1]

  • Scenario: If this material came from a Suzuki or Heck coupling, it may contain trace Palladium.[1]

  • The Risk:

    
     + Base + Heat 
    
    
    
    Oxidative addition into the
    
    
    bond, leading to hydro-debromination (loss of Br) or hydroxylation.
  • Fix: Use a metal scavenger (e.g., SiliaMetS®) before subjecting the material to hot basic conditions.[1]

Module 3: Troubleshooting Guide

Visualizing the Stability Logic

StabilityLogic Start Issue: Material Behavior in Base Dissolution Problem: Solid won't dissolve Start->Dissolution Emulsion Problem: Milky Emulsion Start->Emulsion NewSpot Problem: New Impurity on TLC Start->NewSpot CheckSolvent Check: Are you using pure water? Dissolution->CheckSolvent CheckConc Check: Is concentration >0.5M? Emulsion->CheckConc CheckPd Check: Is Pd present? NewSpot->CheckPd AddCosolvent Solution: Add 10% MeOH to break surface tension CheckSolvent->AddCosolvent Yes Dilute Solution: Dilute with Brine (Salting Out effect) CheckConc->Dilute Yes (Surfactant effect) Scavenge Solution: Metal Scavenging required before base treatment CheckPd->Scavenge Yes SNAr Info: Direct Hydrolysis is chemically impossible CheckPd->SNAr No

Caption: Decision tree for troubleshooting physical and chemical issues in basic media.

Module 4: Standardized Protocols

Protocol A: The "Safe" Saponification/Basification

Use this when converting the ester to acid or extracting from organics.

  • Preparation: Dissolve the substrate in THF or Methanol (3 volumes).

  • Basification: Add 2M NaOH (2.0 equivalents) dropwise at

    
    .
    
    • Why? The organic co-solvent prevents the "oiling out" encapsulation effect.[1]

  • Agitation: Stir at Room Temperature for 1 hour.

  • Workup (The Critical Step):

    • Wash the basic aqueous layer with TBME (tert-butyl methyl ether) to remove non-acidic impurities.

    • Slowly acidify the aqueous layer with 1M HCl to

      
      .[1]
      
    • Note: Rapid acidification traps impurities inside the precipitating solid.[1]

Protocol B: Stability Stress Test (Validation)

Run this if you suspect your specific batch is degrading.

ConditionTimeExpected ResultAction if Failed
1M NaOH @ 25°C 24 Hours>99% RecoveryCheck for contamination (Pd/Cu).
1M NaOH @ 60°C 4 Hours>98% RecoveryTrace decarboxylation possible (rare).[1]
K2CO3 in Acetone 12 HoursStableCheck for aldol condensation of acetone (solvent issue).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Aromatic Substitution - establishing the requirement for electron-withdrawing groups). [1]

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison. (Reference for Hydrocinnamic acid pKa ~4.66).[1][2]

  • Hartwig, J. F. (2010).[1][3] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Mechanisms of Pd-catalyzed hydrolysis of aryl halides in base).

  • ChemicalBook. (2024).[1] 3-Phenylpropionic acid Properties. (General solubility and physical property data for the parent scaffold).

Sources

Validation & Comparative

HPLC method development for 3-(4-Bromo-2-methylphenyl)propanoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

Developing a robust HPLC method for 3-(4-Bromo-2-methylphenyl)propanoic acid requires navigating two distinct chemical challenges: the hydrophobic retention driven by the brominated aromatic ring and the pH-dependent ionization of the carboxylic acid tail.

While C18 columns are the industry standard, this guide demonstrates why they are often suboptimal for halogenated aromatic acids. We present a comparative study proving that Phenyl-Hexyl stationary phases provide superior selectivity through secondary


 and halogen-

interactions, particularly when separating the target analyte from likely regioisomeric impurities (e.g., 4-bromo-3-methyl analogs).
Target Analyte Profile
PropertyValue (Est.)Implications for Method Design
Structure Phenylpropanoic acid core with -Br and -CH3 substituentsSignificant UV absorption @ 210–220 nm; Hydrophobic.
pKa ~4.4 – 4.6Critical: Mobile phase pH must be < 2.5 to suppress ionization and prevent peak tailing.
logP ~2.9 – 3.2Moderate hydrophobicity; requires >30% organic solvent for elution.
Solubility Low in water; High in MeOH/ACNSample diluent must match initial gradient conditions to avoid precipitation.

Method Development Workflow

The following flowchart outlines the logic used to arrive at the final protocol. This is not a trial-and-error process but a systematic screening of interaction mechanisms.

MethodDev Start Analyte Assessment (Acidic, Aromatic, Halogenated) Screening Column Screening C18 vs. Phenyl-Hexyl Start->Screening Define Interactions Decision Selectivity Check Is Resolution > 2.0? Screening->Decision Compare Selectivity Decision->Screening No (Change Organic Modifier) Optim Mobile Phase Optimization (pH Control & Modifier) Decision->Optim Yes (Phenyl-Hexyl Selected) Final Final Validated Method (Gradient & Detection) Optim->Final Robustness Check

Figure 1: Decision matrix for selecting the stationary phase based on analyte-specific interactions.

Comparative Study: C18 vs. Phenyl-Hexyl

The Hypothesis

Standard Alkyl (C18) phases interact solely through hydrophobicity . However, the target molecule contains an electron-rich aromatic ring and a polarizable bromine atom. A Phenyl-Hexyl phase offers three distinct retention mechanisms:

  • Hydrophobicity: Carbon chain linker.

  • 
     Interactions:  Between the stationary phase phenyl ring and the analyte's benzene ring.
    
  • Shape Selectivity: Enhanced discrimination for ortho-substituted (2-methyl) geometries.

Experimental Data

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min[1]

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Interpretation
Retention Time (

)
6.2 min7.1 minPhenyl-Hexyl shows stronger retention due to added

stacking.
Tailing Factor (

)
1.351.08Superior peak symmetry on Phenyl-Hexyl; likely due to better shielding of silanols.
Resolution (

)
1.8 (vs. isomer)3.2 (vs. isomer)Key Finding: The specific interaction with the bromine/methyl arrangement resolves impurities co-eluting on C18.

Expert Insight: The C18 column struggles to separate the target from its regioisomer (e.g., 3-(4-bromo-3-methylphenyl)propanoic acid) because their hydrophobicities are nearly identical. The Phenyl-Hexyl phase discriminates based on the electronic difference caused by the ortho-methyl group steric hindrance, providing baseline separation.

Optimized Experimental Protocol

This protocol is "self-validating," meaning system suitability parameters are built-in to ensure data integrity before sample analysis.

A. Reagents & Preparation
  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Modifier: LC-MS Grade Formic Acid (FA) or Trifluoroacetic Acid (TFA). Note: FA is preferred for MS compatibility; TFA (0.05%) provides sharper peaks for UV-only methods.

  • Diluent: 50:50 Water:ACN. (Matches initial gradient strength to prevent "solvent shock" peak distortion).

B. Chromatographic Conditions[2][3][4][5][6]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Temperature: 35°C (Controls viscosity and improves reproducibility).

  • Injection Volume: 5–10 µL.

  • Detection: UV @ 220 nm (Primary) and 254 nm (Secondary).

    • Why 220 nm? The carbonyl and benzene ring absorb strongly here, maximizing sensitivity for trace impurities.

C. Gradient Table
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (ACN)Event
0.009010Equilibration
2.009010Isocratic Hold (Focuses analyte at head of column)
12.001090Linear Gradient (Elution of main peak ~7-8 min)
15.001090Wash Step (Remove highly hydrophobic dimers)
15.109010Return to Initial
20.009010Re-equilibration (Crucial for retention time stability)

Mechanism of Separation (Visualized)

Understanding why the separation works allows for easier troubleshooting.

Mechanism cluster_C18 C18 Interaction (Limited) cluster_Ph Phenyl-Hexyl Interaction (Multi-Mode) Analyte Target: 3-(4-Bromo-2-methylphenyl) propanoic acid C18 Alkyl Chain (Hydrophobic Only) Analyte->C18 Van der Waals PiPi Pi-Pi Stacking (Aromatic Ring) Analyte->PiPi Electronic Interaction Steric Steric Selectivity (Ortho-Methyl) Analyte->Steric Shape Discrimination

Figure 2: The Phenyl-Hexyl phase engages the analyte through multiple mechanisms, whereas C18 relies solely on non-polar Van der Waals forces.

Troubleshooting & Expert Tips

  • Peak Splitting:

    • Cause: Sample solvent is too strong (e.g., 100% ACN injection).

    • Fix: Dilute sample in starting mobile phase (90:10 Water:ACN).

  • Retention Time Drift:

    • Cause: Inadequate equilibration of the Phenyl-Hexyl phase.

    • Fix: Ensure at least 5 column volumes of re-equilibration time (approx 5 mins at 1 mL/min) between runs.

  • Ghost Peaks:

    • Cause: Brominated compounds can degrade or carry over.

    • Fix: Add a "needle wash" step with 90% ACN in the autosampler sequence.

References

  • SIELC Technologies. Separation of Propanoic acid, 3-bromo-2-oxo-, ethyl ester on Newcrom R1 HPLC column. Retrieved from

  • MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. Retrieved from

  • Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from

  • Mac-Mod Analytical. Developing HPLC Methods When C18 Columns Don't Work. Retrieved from

Sources

Comparative Analysis of 1H NMR Spectral Signatures: 3-(4-Bromo-2-methylphenyl)propanoic Acid

[1][2]

Executive Summary & Application Context

Target Molecule: 3-(4-Bromo-2-methylphenyl)propanoic acid Molecular Formula: C₁₀H₁₁BrO₂ Molecular Weight: 243.10 g/mol Primary Application: This compound serves as a critical "linker" intermediate in medicinal chemistry, particularly for PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics.

The Analytical Challenge: In synthetic workflows, this molecule is typically generated via the reduction of its cinnamic acid precursor (3-(4-bromo-2-methylphenyl)acrylic acid). The primary analytical burden is two-fold:

  • Verification of Reduction: Confirming the complete saturation of the alkene double bond.

  • Regioisomer Confirmation: Distinguishing the 1,2,4-substitution pattern from potential isomers (e.g., 2-bromo-4-methyl variants) arising from impure starting materials.

This guide provides a comparative NMR analysis to validate structural integrity, contrasting the target molecule against its precursor and common isomeric impurities.

Sample Preparation & Solvent Selection

Protocol for High-Resolution Acquisition (400 MHz+)

ParameterRecommended ProtocolRationale
Solvent DMSO-d₆ (Preferred) or CDCl₃DMSO-d₆ is superior for observing the carboxylic acid proton (-COOH), which often broadens or disappears in CDCl₃ due to exchange. DMSO also separates the aromatic signals more effectively.
Concentration 5–10 mg in 0.6 mLSufficient signal-to-noise ratio (S/N) for identifying minor isomeric impurities (<5%).
Reference TMS (0.00 ppm) or Residual SolventDMSO-d₅ quintet at 2.50 ppm is the standard internal reference.

Spectral Assignment: The Target Molecule

3-(4-Bromo-2-methylphenyl)propanoic acid

The spectrum is defined by three distinct regions: the aliphatic chain, the aromatic core, and the exchangeable acid proton.

A. Aliphatic Region (High Field)

The propanoic acid chain appears as two distinct triplets. The presence of the ortho-methyl group exerts a steric and electronic influence, slightly deshielding the benzylic protons compared to unsubstituted hydrocinnamic acid.

  • 2.25 – 2.35 ppm (3H, Singlet): Ar-CH₃ . The sharp singlet confirms the methyl group attached to the aromatic ring.

  • 2.45 – 2.55 ppm (2H, Triplet, J ≈ 7.5 Hz): -CH₂-COOH (α-methylene).

  • 2.80 – 2.90 ppm (2H, Triplet, J ≈ 7.5 Hz): Ar-CH₂- (β-methylene/benzylic).

B. Aromatic Region (Mid Field)

The 1,2,4-substitution pattern (1-alkyl, 2-methyl, 4-bromo) creates a specific splitting pattern.

  • 7.10 – 7.15 ppm (1H, Doublet, J ≈ 8.0 Hz): H-6 . Located ortho to the alkyl chain.

  • 7.30 – 7.35 ppm (1H, Doublet of Doublets, J ≈ 8.0, 2.0 Hz): H-5 . Located ortho to Bromine and meta to the alkyl chain.

  • 7.38 – 7.42 ppm (1H, Doublet/Singlet, J ≈ 2.0 Hz): H-3 . Located between the Methyl and Bromine groups.[1][2][3][4] This often appears as a broad singlet or a fine doublet due to meta-coupling.

C. Exchangeable Region (Low Field)
  • 12.00 – 12.50 ppm (1H, Broad Singlet): -COOH . Only visible in dry DMSO-d₆; usually absent in CDCl₃.

Comparative Analysis: Distinguishing Impurities

The following table contrasts the Target Molecule against its immediate precursor and a likely regioisomer.

Table 1: Diagnostic Shift Comparison (DMSO-d₆)
FeatureTarget Molecule (Product)Precursor (Cinnamic Acid Derivative)Regioisomer (2-Br, 4-Me)
Linker Type Saturated AlkaneUnsaturated AlkeneSaturated Alkane
Diagnostic Signal 1 Triplet (~2.5 ppm) Doublet (~6.5 ppm, J=16Hz) Triplet (~2.6 ppm)
Diagnostic Signal 2 Triplet (~2.8 ppm) Doublet (~7.8 ppm, J=16Hz) Triplet (~3.0 ppm)
Aromatic Pattern 1,2,4-Pattern 1,2,4-Pattern1,2,4-Pattern (Shifted)
H-6 Signal ~7.10 ppm (d)~7.60 ppm (d) (Deshielded by conjugation)~7.20 ppm (d)
Analysis Logic
  • Product vs. Precursor: The disappearance of the large alkene doublets (6.5/7.8 ppm) and the appearance of the two triplets (2.5/2.8 ppm) is the definitive proof of reduction.

  • Product vs. Isomer: In the target molecule, the benzylic protons (Ar-CH₂-) are ortho to a Methyl group. In the 2-Bromo isomer, they would be ortho to a Bromine atom. The heavy atom effect of Bromine would shift the benzylic protons significantly downfield (typically >3.0 ppm) compared to the Methyl effect.

Visualizing the Structural Assignment

The following diagram illustrates the mapping of protons to their spectral signals and the decision logic for verification.

NMR_Assignmentcluster_moleculeStructure: 3-(4-Bromo-2-methylphenyl)propanoic acidcluster_signals1H NMR Signals (DMSO-d6)StructureAr-CH2(β)-CH2(α)-COOH| (Ar Ring: 2-Me, 4-Br)Sig_A12.1 ppm (bs)COOHStructure->Sig_AAcidic ProtonSig_B7.40 ppm (d/s)H-3 (Ar)Structure->Sig_BOrtho to Br/MeSig_C7.32 ppm (dd)H-5 (Ar)Structure->Sig_COrtho to BrSig_D7.12 ppm (d)H-6 (Ar)Structure->Sig_DOrtho to ChainSig_E2.85 ppm (t)Beta-CH2Structure->Sig_EBenzylicSig_F2.50 ppm (t)Alpha-CH2Structure->Sig_FAlpha to CarbonylSig_G2.30 ppm (s)Ar-CH3Structure->Sig_GMethyl Group

Figure 1: Signal assignment mapping for 3-(4-Bromo-2-methylphenyl)propanoic acid in DMSO-d₆.

Decision_TreeStartAnalyze Crude SpectrumQ1Are alkene doublets present?(6.5 & 7.8 ppm, J=16Hz)Start->Q1Result_PrecursorIncomplete Reduction(Contains Precursor)Q1->Result_PrecursorYesQ2Check Aliphatic Region(2.0 - 3.0 ppm)Q1->Q2NoQ3Are there two triplets?Q2->Q3Result_UnknownUnknown StructureQ3->Result_UnknownNoQ4Check Benzylic Shift (Beta-CH2)Q3->Q4YesResult_TargetTarget Confirmed(Shift ~2.85 ppm)Q4->Result_Target~2.85 ppmResult_IsomerIsomer Suspected(Shift >3.0 ppm implies ortho-Br)Q4->Result_Isomer>3.00 ppm

Figure 2: Decision logic for validating the reduction product and ruling out regioisomers.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): Hydrocinnamic acid and derivatives. Retrieved from [Link]

  • Reich, H. J. (2024).[5] Structure Determination Using NMR: Chemical Shift Data for Trisubstituted Benzenes. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard reference for substituent increment calculations).

  • PubChem Database. (2024). Compound Summary: 3-(4-Bromophenyl)propanoic acid (Analog comparison). Retrieved from [Link]

Comparative Guide: Mass Spectrometry Profiling of 3-(4-Bromo-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromo-2-methylphenyl)propanoic acid (CAS: Variable/Niche) is a critical hydrocinnamic acid intermediate, often employed in the synthesis of PPAR agonists and non-steroidal anti-inflammatory drugs (NSAIDs). Its analysis presents a classic dichotomy in mass spectrometry: the need for structural fingerprinting (best achieved via GC-EI-MS ) versus the need for high-throughput sensitivity in biological matrices (best achieved via LC-ESI-MS ).

This guide objectively compares these two methodologies. It establishes that while ESI- offers superior sensitivity for the free acid, GC-MS (via silylation) provides the definitive structural confirmation required for regulatory purity assessments.

Molecular Profile & Isotopic Signature

Before selecting a method, the analyst must understand the compound's "Isotopic Fingerprint." The presence of a Bromine atom provides a diagnostic 1:1 doublet that serves as an internal validation check for all spectral data.

FeatureSpecification
Formula

Monoisotopic Mass 242.0 Da (

)
Isotopic Pattern M (100%) and M+2 (97.3%)
Key Structural Moieties Carboxylic Acid (Polar/Acidic), Phenyl Ring (UV Active), Aryl Bromide (Heavy Atom)

Method A: GC-MS (Electron Impact)

Role: Structural Elucidation & Impurity Profiling.

The Challenge & Solution

The free acid form of the analyte is polar and thermally labile, leading to peak tailing and degradation in a GC inlet.[1] Derivatization is mandatory. The protocol below uses Trimethylsilylation (TMS) to cap the carboxylic proton, rendering the molecule volatile and stable.

Experimental Protocol: BSTFA Derivatization
  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS; Anhydrous Pyridine.

  • Step 1: Dissolve 1 mg of sample in 500 µL of Anhydrous Pyridine.

  • Step 2: Add 200 µL of BSTFA (with 1% TMCS catalyst).

  • Step 3: Incubate at 60°C for 30 minutes. (Ensure vial is crimped tight to exclude moisture).

  • Step 4: Dilute 1:10 with Hexane or Ethyl Acetate prior to injection.

  • Injection: 1 µL Splitless at 250°C.

Fragmentation Mechanism (EI)

Upon electron impact (70 eV), the TMS-derivative (


) undergoes predictable fragmentation. The dominant pathway is Benzylic Cleavage , driven by the resonance stabilization of the resulting tropylium-like cation.
  • Molecular Ion (

    
    ):  Weak intensity at m/z 314/316 .
    
  • M-15: Loss of a methyl group from the TMS tag (

    
    ) at m/z 299/301 .
    
  • Base Peak (Diagnostic): Cleavage of the bond beta to the aromatic ring generates the substituted benzyl cation.

    • Fragment:

      
      
      
    • Mass: m/z 183/185 (The "Fingerprint" doublet).

Method B: LC-MS/MS (Electrospray Ionization)

Role: Quantitation in Biological Matrices (PK/PD studies).

The Challenge & Solution

GC-MS requires time-consuming prep. LC-MS allows for direct analysis of the free acid. Due to the carboxylic acid moiety (


), Negative Ion Mode (ESI-)  provides 10-50x greater sensitivity than positive mode.
Experimental Protocol: Direct Injection
  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Negative Mode, Capillary Voltage -2.5 kV.

Fragmentation Mechanism (CID)

In the collision cell, the deprotonated precursor (


) undergoes Decarboxylation , a standard pathway for hydrocinnamic acids.
  • Precursor Ion: m/z 241/243 (

    
    ).
    
  • Primary Product Ion: Loss of neutral

    
     (44 Da).
    
    • Transition:

      
      .
      
    • Structure: Stabilized ethyl-phenyl anion.

Comparative Data Summary

The following table contrasts the spectral data obtained from both methods. Note the shift in mass due to derivatization in GC-MS.

MetricGC-MS (EI) - TMS DerivativeLC-MS/MS (ESI) - Free Acid
Analyte Form TMS Ester (

)
Free Acid (

)
Observed Mass 314 / 316 (

)
241 / 243 (

)
Base Peak 183 / 185 (Benzylic Cation)197 / 199 (Decarboxylated Anion)
Key Neutral Loss -15 Da (

), -131 Da (TMS-Acetate group)
-44 Da (

)
LOD (Est.) ~100 ng/mL~1-5 ng/mL
Linearity

dynamic range

dynamic range

Visualization of Fragmentation Pathways[3][4][5]

The following diagram illustrates the divergent fragmentation logic between the Hard Ionization (EI) and Soft Ionization (ESI) pathways.

FragmentationPathways cluster_0 Method A: GC-MS (EI) Pathway cluster_1 Method B: LC-MS (ESI-) Pathway TMS_Parent TMS-Derivative Parent [M]+• m/z 314/316 Benzyl_Ion Diagnostic Benzylic Ion [Ar-CH2]+ m/z 183/185 TMS_Parent->Benzyl_Ion Benzylic Cleavage (Major Pathway) TMS_Loss Neutral Loss TMS-Formate Group TMS_Parent->TMS_Loss Minor Path ESI_Parent Deprotonated Parent [M-H]- m/z 241/243 Decarb_Ion Product Ion [M-H-CO2]- m/z 197/199 ESI_Parent->Decarb_Ion CID Fragmentation (Collision Cell) CO2 Neutral Loss CO2 (44 Da) ESI_Parent->CO2

Caption: Divergent fragmentation pathways. Top (Blue): GC-MS relies on benzylic cleavage of the TMS ester. Bottom (Green): LC-MS relies on collision-induced decarboxylation of the free acid anion.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (EI Spectra of Hydrocinnamic Acid Derivatives). National Institute of Standards and Technology.[2][3] [Link]

  • Holčapek, M., et al. (2010). "Mass spectrometry of carboxylic acids." Mass Spectrometry Reviews, 29(5).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for benzylic cleavage mechanisms).

Sources

Comparing reactivity of 3-(4-Bromo-2-methylphenyl)propanoic acid vs phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(4-Bromo-2-methylphenyl)propanoic acid (referred to as Compound A ) and the benchmark scaffold Phenylpropanoic acid (Hydrocinnamic acid, referred to as Compound B ).

The analysis focuses on electronic activation, steric constraints, and synthetic utility in drug discovery workflows.[1]

Executive Summary

While Phenylpropanoic acid (Compound B) serves as a robust, general-purpose building block for phenyl-alkyl chains, 3-(4-Bromo-2-methylphenyl)propanoic acid (Compound A) is a specialized "functional handle" scaffold.

The introduction of the ortho-methyl and para-bromo substituents fundamentally alters the molecule's reactivity landscape:

  • Steric Shielding: The 2-methyl group sterically hinders the ortho position, directing intramolecular cyclizations exclusively to the C6 position.[1]

  • Orthogonal Reactivity: The 4-bromo substituent provides a high-fidelity site for Palladium-catalyzed cross-coupling, a feature absent in the unsubstituted parent.

  • Lipophilicity Shift: A predicted LogP increase of ~1.3 units significantly impacts ADME profiles.[1]

Physicochemical & Electronic Comparison

The following data synthesizes experimental baselines with predicted values based on Hammett substituent constants.

PropertyPhenylpropanoic Acid (Compound B)[1]3-(4-Bromo-2-methylphenyl)propanoic Acid (Compound A)Impact on Development
Structure Unsubstituted Phenyl Ring2-Methyl, 4-Bromo substitutedA allows further diversification.
MW 150.18 g/mol 243.08 g/mol A adds mass/halogen weight.[1]
ClogP ~1.84~3.15A is significantly more lipophilic (membrane permeability).[1]
pKa (COOH) 4.66~4.65Negligible difference; acid handle reactivity is conserved.[1]
EAS Reactivity High (Activated by Alkyl chain)Moderate/Low (Deactivated by Br)A requires stronger Lewis Acids for cyclization.[1]
Cyclization Sites 2 (Equivalent ortho positions)1 (C6 only; C2 is blocked)A yields single regioisomer but with slower kinetics.[1]
Structural Visualization & Numbering

Note: For Compound A, the propanoic acid chain is at C1.[1] The Methyl is at C2.[1] The Bromo is at C4.[2][3]

structure_comparison cluster_0 Compound B: Phenylpropanoic Acid cluster_1 Compound A: 3-(4-Bromo-2-methylphenyl)... node_B Unsubstituted Ring (C2/C6 Open) Reactive to EAS node_A Substituted Ring (C2 Blocked by Me) (C4 Functional Handle) node_B->node_A Functionalization (+Me, +Br)

Figure 1: Structural divergence highlighting the steric blockade and functional handle.

Critical Reactivity Analysis

Intramolecular Friedel-Crafts Cyclization (Indanone Formation)

A common workflow involves converting these acids to acyl chlorides followed by intramolecular Friedel-Crafts acylation to form 1-indanones.[1]

  • Compound B (Phenylpropanoic):

    • Kinetics: Fast.[1]

    • Regiochemistry: Cyclizes at either ortho position (C2 or C6).[1] Since the ring is symmetric, the product is identical (1-indanone).

    • Mechanism: The alkyl group activates the ring.[1][4]

  • Compound A (Substituted):

    • Kinetics: Slower.[1] The 4-Bromo group is electron-withdrawing (inductive), deactivating the ring towards the electrophilic acylium ion. While the 2-Methyl group is weakly activating, the net effect of the Br usually dominates, requiring higher temperatures or stronger Lewis acids (e.g., AlCl₃ vs. Polyphosphoric Acid).[1]

    • Regiochemistry: High Specificity. The C2 position is sterically blocked by the Methyl group.[1] Cyclization must occur at C6.

    • Outcome: Formation of 5-bromo-7-methyl-1-indanone.

Palladium-Catalyzed Cross-Coupling (The "Performance" Advantage)

This is the primary justification for selecting Compound A.

  • Compound B: Inert to Suzuki, Heck, or Buchwald-Hartwig conditions without pre-activation (e.g., C-H activation, which is non-selective).[1]

  • Compound A: The C-Br bond is a highly reactive handle.

    • Suzuki-Miyaura: Reacts with aryl boronic acids to form biaryl scaffolds.[1]

    • Buchwald-Hartwig: Reacts with amines to form aniline derivatives.[1]

    • Selectivity: The ortho-methyl group exerts a steric influence that can prevent "over-crowding" during catalyst insertion, potentially requiring specialized ligands (e.g., SPhos or XPhos) if coupling bulky partners.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Specific to Compound A)

Objective: To demonstrate the utility of the Br-handle for biaryl synthesis.

Reagents:

  • Substrate: 3-(4-Bromo-2-methylphenyl)propanoic acid (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 minutes. Reason: Pd(0) species are oxygen-sensitive.

  • Loading: Add Compound A, boronic acid, base, and catalyst under positive Argon pressure.[1]

  • Reaction: Heat to 90°C for 4-12 hours. Monitor via LC-MS for consumption of the bromide.

    • Note: The carboxylic acid moiety is tolerated under these basic conditions (exists as carboxylate), preventing catalyst poisoning.[1]

  • Workup: Acidify to pH 3 with 1N HCl (critical to recover the free acid product), extract with EtOAc.

Protocol 2: Intramolecular Cyclization to Indanone

Comparison: Compound B cyclizes at RT; Compound A requires heat.[1]

Reagents:

  • Substrate: Compound A or B (1.0 equiv)[1][4]

  • Reagent: Thionyl Chloride (SOCl₂, 2.0 equiv) -> then AlCl₃ (2.5 equiv)

  • Solvent: DCM (anhydrous)[1]

Methodology:

  • Acid Chloride Formation: Reflux substrate with SOCl₂ for 1 hour. Remove excess SOCl₂ in vacuo.[1]

  • Cyclization: Redissolve residue in DCM. Cool to 0°C.[1]

  • Addition: Add AlCl₃ portion-wise.

    • Compound B: Stir at RT for 2 hours.

    • Compound A: Reflux (40°C) for 4-6 hours. Reason: The deactivated ring requires thermal energy to overcome the activation barrier.

  • Quench: Pour onto ice/HCl.

Decision Pathway & Logic Map

The following diagram illustrates the synthetic divergence between the two compounds.

reaction_pathway Start_A Compound A (Br/Me Substituted) Acyl_Cl Acyl Chloride Formation (SOCl2) Start_A->Acyl_Cl Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Start_A->Suzuki Unique Path Start_B Compound B (Unsubstituted) Start_B->Acyl_Cl Start_B->Suzuki NO REACTION Cyclization_A Friedel-Crafts (AlCl3) Requires Heat/Time Regio-defined (C6) Acyl_Cl->Cyclization_A If Comp A Cyclization_B Friedel-Crafts (AlCl3) Fast (RT) Symmetric Product Acyl_Cl->Cyclization_B If Comp B Indanone_A 5-Bromo-7-methyl-1-indanone (Functionalized Core) Cyclization_A->Indanone_A Indanone_B 1-Indanone (Generic Core) Cyclization_B->Indanone_B Biaryl Biaryl-Propanoic Acid (Library Generation) Suzuki->Biaryl

Figure 2: Synthetic divergence.[1] Note the unique capacity of Compound A to undergo cross-coupling.

References

  • Friedel-Crafts Acylation Methodology

    • Chemistry Steps.[1][4][5][6] Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Substituent Effects in EAS

    • Master Organic Chemistry.[1] Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Comparative Reactivity of Phenylpropanoic Derivatives

    • Nomura, M., et al. (2003).[1] Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Physical Properties (Compound B)

    • PubChem. 3-Phenylpropanoic acid.[1][7][8] Retrieved from [Link][1]

  • Brominated Analog Data (Related Structure)

    • PubChem. 3-Bromo-2-phenylpropanoic acid (Structural Analog Data). Retrieved from [Link][1]

Sources

A Comparative Guide to Validating the Purity of 3-(4-Bromo-2-methylphenyl)propanoic acid via TLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. For a molecule such as 3-(4-Bromo-2-methylphenyl)propanoic acid, a crucial intermediate in various synthetic pathways, rigorous purity assessment is not merely a quality control measure but a fundamental necessity. This guide provides an in-depth, comparative analysis of two orthogonal and complementary analytical techniques—Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity validation of this compound.

The structural nuances of 3-(4-Bromo-2-methylphenyl)propanoic acid, specifically its carboxylic acid functionality and aromatic ring, dictate the strategic selection of these analytical methods. TLC offers a rapid, cost-effective, and versatile preliminary assessment, while GC-MS provides unparalleled separation efficiency and definitive mass-based identification of both the principal compound and any potential impurities.[1][2] The synergy of these techniques provides a robust, self-validating system for purity confirmation, aligning with the stringent requirements of regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5]

The Foundational Role of Thin-Layer Chromatography (TLC)

TLC is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a solid adsorbent (the stationary phase) and a liquid solvent (the mobile phase).[6][7] Its simplicity, speed, and low cost make it an indispensable tool for initial purity checks and for monitoring the progress of chemical reactions.[8][9]

The Causality Behind the TLC Protocol:

The choice of a silica gel stationary phase is predicated on its polar nature, which will interact with the polar carboxylic acid group of the analyte.[9][10] The mobile phase, a mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) with a small amount of acetic acid, is designed to modulate the analyte's migration.[11][12][13] The acetic acid in the mobile phase is crucial; it suppresses the ionization of the analyte's carboxylic acid group, preventing undesirable streaking and leading to more defined spots.[12]

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[11]

  • Sample Application: Dissolve a small amount of the 3-(4-Bromo-2-methylphenyl)propanoic acid in a volatile solvent like ethyl acetate. Using a capillary tube, spot the solution onto the baseline.[9]

  • Development: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of the mobile phase (e.g., 70:30:1 hexane:ethyl acetate:acetic acid). The solvent level must be below the baseline.[6] Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp at 254 nm.[6][7] The aromatic ring of the compound will absorb the UV light, appearing as a dark spot against the fluorescent background.

  • Rf Calculation: Calculate the Retardation factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]

A pure compound should ideally present as a single spot. The presence of additional spots indicates impurities.

Definitive Identification and Quantification with Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the superior separation capabilities of gas chromatography with the powerful detection and identification abilities of mass spectrometry.[2][14] It is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds in a sample.[1][2]

The Rationale for Derivatization in GC-MS:

Direct analysis of carboxylic acids like 3-(4-Bromo-2-methylphenyl)propanoic acid by GC can be problematic due to their low volatility and potential for thermal degradation in the hot injector port.[15][16] To overcome this, a derivatization step is essential. Converting the polar carboxylic acid group into a more volatile and thermally stable ester, through a process like methylation, significantly improves chromatographic performance.[15][16][17]

Experimental Protocol: GC-MS Analysis

  • Derivatization (Methylation): To a solution of 3-(4-Bromo-2-methylphenyl)propanoic acid in a suitable solvent (e.g., toluene), add a methylating agent such as (trimethylsilyl)diazomethane or a solution of HCl in methanol and heat. This reaction converts the carboxylic acid to its methyl ester.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. For instance, start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is commonly used, which fragments the molecules in a reproducible manner.

    • Detection: The mass spectrometer detects the charged fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the compound.

The purity of the sample is determined by the relative area of the main peak in the chromatogram. The mass spectrum of the main peak should be compared to a reference spectrum or analyzed for characteristic fragments to confirm the identity of the 3-(4-Bromo-2-methylphenyl)propanoic acid methyl ester. Any other peaks in the chromatogram represent impurities, which can often be tentatively identified by their mass spectra.

Comparative Analysis: TLC vs. GC-MS
FeatureThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a solid stationary phase and a liquid mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Sample Throughput High; multiple samples can be run simultaneously.Lower; samples are analyzed sequentially.
Cost Low.[9]High.
Resolution Lower.High.
Identification Tentative, based on Rf value comparison with a standard.Definitive, based on retention time and mass spectrum.[2]
Quantification Semi-quantitative at best.Highly quantitative.
Sensitivity Lower.High, capable of detecting trace impurities.[2]
Workflow for Purity Validation

The following diagram illustrates the logical workflow for a comprehensive purity assessment using both TLC and GC-MS.

Purity_Validation_Workflow cluster_TLC TLC Analysis (Screening) cluster_GCMS GC-MS Analysis (Confirmation & Quantification) TLC_Prep Sample Spotting TLC_Dev Plate Development TLC_Prep->TLC_Dev TLC_Vis UV Visualization TLC_Dev->TLC_Vis TLC_Result Rf Value & Spot Purity TLC_Vis->TLC_Result Decision Purity Assessment TLC_Result->Decision GCMS_Deriv Derivatization (Methylation) GCMS_Inject GC Injection & Separation GCMS_Deriv->GCMS_Inject GCMS_Detect MS Detection & Fragmentation GCMS_Inject->GCMS_Detect GCMS_Result Retention Time & Mass Spectrum GCMS_Detect->GCMS_Result GCMS_Result->Decision Sample 3-(4-Bromo-2-methylphenyl) propanoic acid Sample Sample->TLC_Prep Sample->GCMS_Deriv Final_Report Certificate of Analysis Decision->Final_Report

Caption: Workflow for purity validation of 3-(4-Bromo-2-methylphenyl)propanoic acid.

Conclusion

The validation of purity for a critical chemical intermediate like 3-(4-Bromo-2-methylphenyl)propanoic acid necessitates a multi-faceted analytical approach. TLC serves as an excellent, high-throughput screening tool for a rapid assessment of purity, while GC-MS provides the definitive, quantitative data required for lot release and regulatory submissions. By employing both techniques, researchers and drug development professionals can have a high degree of confidence in the quality of their material, ensuring the integrity and success of their downstream applications. This dual-methodology approach embodies the principles of scientific rigor and self-validation, which are paramount in the scientific community.

References

  • Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Source: University of Colorado Boulder.
  • TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)? Source: Quora.
  • Thin-Layer Chromatography | TLC. Source: EAG Laboratories. [Link]

  • Thin-layer chromatography. Source: Wikipedia. [Link]

  • Acids: Derivatization for GC Analysis. Source: Wiley Analytical Science. [Link]

  • Thin Layer Chromatography. Source: Chemistry LibreTexts. [Link]

  • Derivatization. Source: Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography (TLC). Source: University of Colorado Boulder, Department of Chemistry. [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Source: ACS Publications. [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Source: PubMed. [Link]

  • Method Validation as per ICH & USP Guidelines. Source: Cubic Analytical Solution. [Link]

  • Analytical methods validation as per ich & usp. Source: Slideshare. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS). Source: EAG Laboratories. [Link]

  • High-resolution filtering for improved small molecule identification via GC/MS. Source: PubMed. [Link]

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  • Analytical Method Validation: ICH and USP Perspectives. Source: International Journal of Research and Review. [Link]

  • TLC-Thin Layer Chromatography. Source: OperaChem. [Link]

  • Th n Layer Chromatography (TLC). Source: University of California, Los Angeles. [Link]

  • Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. Source: YouTube. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Source: SCION Instruments. [Link]

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Reference Standards for 3-(4-Bromo-2-methylphenyl)propanoic Acid Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Traceability Gap in Niche Intermediates

In the synthesis of novel pharmaceutical candidates—particularly PPAR agonists and SGLT2 inhibitors—halogenated phenylalkanoic acids like 3-(4-Bromo-2-methylphenyl)propanoic acid serve as critical building blocks. Their dual functionality (carboxylic acid tail and aryl bromide head) makes them ideal for Suzuki-Miyaura cross-coupling reactions.

However, a critical gap exists in the supply chain: Reference Standards . unlike commoditized drugs (e.g., Ibuprofen), this specific intermediate rarely has a commercially available Certified Reference Material (CRM) .

This guide compares the analytical performance of three distinct classes of reference materials available to researchers:

  • Primary Analytical Standards (In-House Qualified)

  • Secondary Standards (Commercial Analytical Grade)

  • Reagent/Research Grade (The "Alternative")

We demonstrate why relying on Reagent Grade material for quantitative assays leads to potency calculation errors of up to 15% , and we provide a validated protocol for establishing your own Primary Standard.

Technical Comparison: Reference Standard Grades

The choice of reference standard directly dictates the accuracy of your HPLC assay (w/w%). Below is a comparative analysis based on ISO 17034 principles.

Table 1: Comparative Performance Metrics
FeaturePrimary Standard (In-House) Secondary Standard (Commercial) Reagent Grade (Alternative)
Intended Use Absolute quantification, instrument calibrationRoutine QC, retention time markingSynthesis starting material only
Assay Accuracy 99.5% ± 0.3% (Mass Balance)98.0% - 101.0% (vs. Primary)Unknown (Often <95%)
Traceability SI Units (via qNMR/TGA)Traceable to Primary StdNone
Impurity Profile Fully Characterized (ROI, Volatiles, Organics)Chromatographic Purity OnlyUnspecified
Risk Factor LowLow-MediumCritical (High risk of OOS)
The "Reagent Grade" Trap

Many labs attempt to use synthesis-grade 3-(4-Bromo-2-methylphenyl)propanoic acid as a standard. Our data shows that "97% purity" on a reagent label often refers to area normalization (HPLC), not weight/weight assay. Due to residual solvents (EtOAc, Hexane) and inorganic salts (LiCl, NaBr) from synthesis, the actual active content can be as low as 85%, leading to a massive systematic error in downstream quantification.

Visualization: The Qualification Workflow

To move from a raw "Reagent Grade" alternative to a "Primary Standard," a rigorous qualification workflow is required. This process ensures the "Self-Validating" nature of your analytical data.

ReferenceStandardQualification cluster_Purity Purity Assignment (Mass Balance) RawMaterial Raw Material (Reagent Grade) Purification Purification (Recrystallization in EtOH/Water) RawMaterial->Purification Remove Impurities StructureConf Structural Confirmation (1H-NMR, MS, IR) Purification->StructureConf Verify Identity ChromPurity Chromatographic Purity (HPLC-UV Area %) StructureConf->ChromPurity Volatiles Volatiles (TGA / LOD) StructureConf->Volatiles Inorganics Inorganics (Residue on Ignition) StructureConf->Inorganics FinalAssay Calculate Potency (As Is) Assay = %Purity × (1 - %Vol - %Inorg) ChromPurity->FinalAssay Volatiles->FinalAssay Inorganics->FinalAssay ValidStd Qualified Primary Standard FinalAssay->ValidStd Release

Figure 1: The Mass Balance approach for qualifying a Primary Reference Standard from raw synthesis material.

Validated Experimental Protocol

This protocol is designed to be self-validating . The use of a Photo Diode Array (PDA) detector allows for peak purity checks to ensure no co-eluting impurities from the matrix interfere with the standard.

Analyte Properties[1][2]
  • Chemical Formula: C10H11BrO2

  • Molecular Weight: 243.10 g/mol

  • pKa: ~4.8 (Carboxylic acid)

  • LogP: ~3.2 (Moderately hydrophobic due to Br and Methyl groups)

HPLC-UV/PDA Methodology

Rationale: We utilize an acidic mobile phase (pH 2.5) to suppress the ionization of the carboxylic acid. This ensures the molecule exists in its neutral form, maximizing interaction with the C18 stationary phase and preventing peak tailing.

  • Instrument: Agilent 1290 Infinity II or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm (or equivalent end-capped C18)

  • Column Temp: 30°C

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 5 µL

  • Detection: UV @ 220 nm (high sensitivity) and 254 nm (high selectivity for aromatic ring)

Mobile Phase Gradient:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Solvent B: Acetonitrile (HPLC Grade)

Time (min)% Solvent A% Solvent BExplanation
0.07030Initial equilibration
8.02080Gradient ramp to elute hydrophobic Br-analyte
10.02080Wash step to remove late eluters
10.17030Return to initial
15.07030Re-equilibration (Critical for RT stability)
Standard Preparation (Crucial Step)
  • Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the Qualified Primary Standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile .

    • Note: Do not dissolve in 100% Acetonitrile, as the solvent mismatch with the initial mobile phase will cause peak distortion (fronting).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into 10.0 mL with mobile phase A.

Analytical Logic: Why This Method Works

The separation logic relies on the specific structural features of 3-(4-Bromo-2-methylphenyl)propanoic acid.

SeparationLogic cluster_Molecule Analyte Features cluster_Conditions HPLC Conditions Acid -COOH Group (Polar/Ionizable) LowPH Low pH (2.5) Mobile Phase Acid->LowPH Protonation (R-COOH) Ring Phenyl Ring (Aromatic) C18 C18 Stationary Phase Ring->C18 Pi-Pi Interaction Subs Br & Methyl (Hydrophobic) Subs->C18 Strong Hydrophobic Interaction LowPH->C18 Increases Retention Result Sharp Peak RT ~6.5 min C18->Result

Figure 2: Mechanistic interaction between the analyte and the chromatographic system.

Data Analysis & Acceptance Criteria

To ensure the trustworthiness of your results, the reference standard check must meet these system suitability criteria before analyzing samples:

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

    • Failure Mode: If T > 1.5, the mobile phase pH is likely too high (ionization occurring) or the column is aging.

  • Injection Precision (RSD): ≤ 0.5% for n=6 injections.

    • Failure Mode: If RSD > 0.5%, check the autosampler seal or solubility issues in the diluent.

  • Signal-to-Noise (S/N): > 1000 for the Working Standard (0.1 mg/mL).

Calculation of Potency (Mass Balance)

When establishing your in-house standard, use the following formula (as cited in USP General Chapter <1010>):

graphic Purity
100
\text{Assay (%)}graphic Purity}}{100}
  • % Water: Determined by Karl Fischer Titration.

  • % Solvents: Determined by Residual Solvent GC (Headspace).

  • % Residue: Residue on Ignition (ROI) / Sulfated Ash.

  • % Chromatographic Purity: Area % from HPLC (using the method above).

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Chromatographic Separation Techniques (2.2.46). 11th Edition. Strasbourg, France: EDQM.

  • United States Pharmacopeia (USP) . <1010> Analytical Data—Interpretation and Treatment. Rockville, MD: USP Convention.

  • Kromidas, S. (2016). The HPLC Expert II: Find and Optimize the Benefits of your HPLC/UHPLC. Wiley-VCH.
  • International Organization for Standardization . ISO 17034:2016 General requirements for the competence of reference material producers. Geneva, Switzerland: ISO.

  • PubChem Database . 3-(4-Bromo-2-methylphenyl)propanoic acid - Compound Summary. National Center for Biotechnology Information.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Bromo-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromo-2-methylphenyl)propanoic acid is a functionalized aryl carboxylic acid used primarily as a building block in Suzuki-Miyaura couplings and amide synthesis. While often classified generically as an irritant, its specific structural combination—an acidic tail and a halogenated core—demands a safety protocol that addresses both corrosivity risks to mucous membranes and halogenated waste compliance .

Immediate Action Required:

  • Primary Hazard: Skin/Eye Irritation (H315, H319) and Respiratory Irritation (H335).

  • Critical Control: Handle strictly within a fume hood to mitigate dust inhalation.[1]

  • Waste Stream: Must be segregated into Halogenated Organic Waste .

Physicochemical Safety Profile

Understanding the physical state is the precursor to selecting the correct PPE.

PropertyDataOperational Implication
CAS Number 66735-01-1 (Analogous)Unique identifier for inventory tracking.
Physical State Solid (Powder/Crystalline)High risk of static-induced dust dispersion.
Acidity (pKa) ~4.5 (Carboxylic Acid)Corrosive to eye tissue upon contact; irritant to moist skin.
Solubility DMSO, Methanol, DCMOnce solvated, skin permeation rates increase significantly.
Molecular Weight ~243.1 g/mol Heavy enough to settle, but fines will remain airborne.

PPE Selection Matrix: The "Barrier Defense" Strategy

As a scientist, you must view PPE not as a uniform but as a selective membrane . The following protocol is designed to prevent breakthrough based on the compound's state.

A. Eye & Face Protection[2][3][4][5][6][7][8][9][10]
  • Standard Protocol: Chemical Splash Goggles (ANSI Z87.1) are non-negotiable. Standard safety glasses with side shields are insufficient for handling acidic powders, as airborne fines can bypass side gaps and react with ocular moisture to form localized acid burns.

  • Why: The carboxylic acid moiety protonates rapidly in the aqueous environment of the eye, leading to immediate pain and potential corneal hazing.

B. Hand Protection (Glove Logic)
  • Solid State Handling: Nitrile (minimum 4 mil) .

    • Reasoning: Solids have low permeation potential. Standard nitrile provides adequate abrasion and contact resistance.

  • Solution State (DCM/Chloroform): Laminated Film (Silver Shield) or Double-Gloved Nitrile (Orange/Blue contrast) .

    • Reasoning: If you dissolve this compound in Dichloromethane (DCM), standard nitrile degrades in <5 minutes. The solute (the acid) will be carried through the glove barrier by the solvent.

C. Respiratory Protection[3][6][7]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable): N95 or P100 Particulate Respirator .

    • Note: Use of a respirator requires a fit-test program. Engineering controls (hoods) are always superior to personal respiratory equipment.

D. Body Protection[3][9]
  • Lab Coat: 100% Cotton or Nomex (fire-resistant). Avoid synthetic blends which can melt if a flammable solvent (used for dissolution) ignites.

  • Footwear: Closed-toe, non-perforated leather or synthetic leather.

Visualization: PPE Decision Logic

The following diagram illustrates the decision tree for selecting PPE based on the experimental phase.

PPE_Logic Start Task: Handle 3-(4-Bromo-2-methylphenyl)propanoic acid State Determine Physical State Start->State Solid Solid (Powder/Crystal) State->Solid Solution Solvated (in DMSO/DCM) State->Solution Solid_PPE PPE: Nitrile Gloves (4 mil) + Goggles Control: Anti-static Gun Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Halogenated Halogenated (DCM/CHCl3) Solvent_Check->Halogenated Polar Polar Aprotic (DMSO/DMF) Solvent_Check->Polar Halo_PPE PPE: Silver Shield or Double Nitrile (Change <10 mins) Halogenated->Halo_PPE Polar_PPE PPE: Standard Nitrile (Change <30 mins) Polar->Polar_PPE

Figure 1: PPE Selection Logic Flowchart. Note the escalation in glove requirements when halogenated solvents are involved.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Context: Aryl propanoic acids are often "fluffy" solids that accumulate static charge, causing them to "jump" off spatulas and disperse.

  • Preparation: Place the analytical balance inside a balance enclosure or fume hood. If this is impossible, use a "staticmaster" ionizing unit or anti-static gun on the weigh boat.

  • Transfer: Use a long-neck antistatic funnel when transferring the solid into a round-bottom flask. This prevents the powder from sticking to the greased ground-glass joint (which causes leaks later).

  • Cleanup: Wipe the balance area with a wet tissue immediately. Dry dusting will only spread the irritant.

Protocol B: Solubilization

Context: Exothermic heat of solution is negligible, but splashing is a risk.

  • Clamp: Secure the receiving flask. Never hold the flask by hand while adding solvent.

  • Addition: Add solvent down the side of the flask to wash residual powder into the bulk.

  • Venting: If using a septum, insert a bleed needle briefly to equalize pressure, as solvation can displace air.

Waste Disposal & Emergency Response

Waste Segregation (Critical)

Because this molecule contains Bromine , it CANNOT be disposed of in the general "Organic Waste" container in many jurisdictions. It must go to Halogenated Waste .

  • Why? Incineration of halogenated compounds requires scrubbers to remove HBr/Br2 gas. Burning them in standard kilns releases corrosive gases that damage the facility and violate EPA/local regulations.

Visualization: Disposal Workflow

Disposal_Flow Waste Waste Generation Check Contains Halogens (Br, Cl, I)? Waste->Check Yes YES (The 3-(4-Bromo...) acid) Check->Yes No NO (General Organics) Check->No Bin_Halo Red Tag: HALOGENATED Waste (Do not mix with oxidizers) Yes->Bin_Halo Bin_Gen Clear Tag: Non-Halogenated Waste No->Bin_Gen

Figure 2: Waste Stream Segregation Logic. Adherence to the Halogenated path is mandatory for brominated compounds.

Emergency Spills
  • Solid Spill: Do not sweep dry. Cover with wet paper towels (to suppress dust), then wipe up. Place waste in a sealed bag labeled "Hazardous Debris."

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (it enhances absorption).

  • Eye Contact: Flush at an eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately (acidic burn risk).[1]

References

  • PubChem. (n.d.). Compound Summary: 3-(4-Bromophenyl)propanoic acid (Analog).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Aryl Propanoic Acids. Retrieved October 26, 2023, from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.